molecular formula C4H2FNO2S B3259790 3-Fluoro-2-nitrothiophene CAS No. 32431-81-5

3-Fluoro-2-nitrothiophene

Cat. No.: B3259790
CAS No.: 32431-81-5
M. Wt: 147.13 g/mol
InChI Key: ODWFHHGWLJSDTH-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrothiophene is a useful research compound. Its molecular formula is C4H2FNO2S and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-nitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWFHHGWLJSDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-2-nitrothiophene: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-2-nitrothiophene: Chemical Properties, Synthesis, and Reactivity Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS: 32431-81-5) is a highly functionalized heterocyclic building block characterized by a unique electronic "push-pull" system. The electron-withdrawing nitro group at position 2, combined with the electronegative yet resonance-donating fluorine at position 3, creates a specific reactivity profile ideal for Nucleophilic Aromatic Substitution (


) . This compound serves as a critical intermediate in the synthesis of bioactive thiophene derivatives, including kinase inhibitors, antibacterial agents, and non-steroidal anti-inflammatory drug (NSAID) analogs.

This guide details the structural properties, validated synthetic pathways, and mechanistic reactivity of this compound, providing a roadmap for its utilization in high-value organic synthesis.

Chemical Structure and Physical Properties[1][2]

Structural Analysis

The thiophene ring is electron-rich, but the introduction of the nitro group (


) at position 2 significantly reduces the electron density of the ring, particularly at the positions ortho and para to it. The fluorine atom at position 3 is situated ortho to the nitro group.
  • Electronic Synergism: The nitro group activates the C3–F bond for nucleophilic displacement. While fluorine is strongly electronegative (inductive withdrawal,

    
    ), its lone pairs can donate into the ring (resonance donation, 
    
    
    
    ). However, in the presence of the strong electron-withdrawing nitro group, the C3 position becomes highly electrophilic, making the fluorine a labile leaving group in
    
    
    reactions.
  • Regiochemistry: The sulfur atom of the thiophene ring directs electrophilic attack primarily to the

    
    -positions (2 and 5). In this compound, the 5-position remains open for further functionalization (e.g., halogenation or C-H activation), allowing for the construction of trisubstituted thiophenes.
    
Physical Profile
PropertyData / Description
IUPAC Name This compound
CAS Number 32431-81-5
Molecular Formula

Molecular Weight 147.13 g/mol
Physical State Low-melting solid or pale yellow oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF; insoluble in water
Stability Stable under ambient conditions; light-sensitive (store in amber vials)

Synthetic Pathways[3][5]

The synthesis of this compound presents a regioselectivity challenge due to the directing effects of the thiophene ring. Two primary methodologies are employed: Direct Nitration (Electrophilic Aromatic Substitution) and Halogen Exchange (Nucleophilic Substitution).

Method A: Direct Nitration of 3-Fluorothiophene (Primary Route)

This method relies on the directing power of the fluorine substituent. In 3-fluorothiophene, the fluorine atom directs incoming electrophiles to the ortho (position 2) and para (position 5) sites. The


-directing nature of the thiophene sulfur also favors positions 2 and 5. Consequently, nitration occurs predominantly at position 2 due to the synergistic directing effects, despite steric hindrance.

Protocol:

  • Reagents: 3-Fluorothiophene (1.0 eq), Nitric Acid (fuming, 1.1 eq), Acetic Anhydride (solvent/activator).

  • Conditions:

    
     to 
    
    
    
    , 1–2 hours.
  • Procedure:

    • Dissolve 3-fluorothiophene in acetic anhydride at

      
      .
      
    • Add fuming nitric acid dropwise, maintaining temperature below

      
       to prevent over-nitration or oxidative ring opening.
      
    • Quench with ice water.[1] Extract with dichloromethane.[2]

    • Purification: Silica gel chromatography (Hexanes/EtOAc) to separate the major 2-nitro isomer from minor 5-nitro byproducts.

Method B: Halex Reaction (Industrial Alternative)

For large-scale preparations where regioselectivity in nitration is difficult to control, the "Halex" (Halogen Exchange) reaction using 3-bromo-2-nitrothiophene is utilized.

Protocol:

  • Reagents: 3-Bromo-2-nitrothiophene, Potassium Fluoride (spray-dried), Tetraphenylphosphonium bromide (catalyst).

  • Conditions: High temperature (

    
    ), polar aprotic solvent (Sulfolane or DMSO).
    
  • Mechanism: The nitro group at position 2 activates the bromine at position 3 for nucleophilic displacement by fluoride.

Visualization of Synthetic Logic

Synthesis cluster_legend Pathway Comparison Start1 3-Fluorothiophene Reagent1 HNO3 / Ac2O (Electrophilic Subst.) Start1->Reagent1 Product This compound (Target) Reagent1->Product Major (Ortho) SideProduct 3-Fluoro-5-nitrothiophene (Minor Isomer) Reagent1->SideProduct Minor (Para) Start2 3-Bromo-2-nitrothiophene Reagent2 KF / DMSO (Halex Reaction) Start2->Reagent2 Reagent2->Product SNAr Displacement

Figure 1: Synthetic pathways to this compound showing the direct nitration route (top) and the halogen exchange route (bottom).[3][4]

Reactivity Profile and Mechanisms[7]

The utility of this compound lies in its predictable reactivity patterns.

Nucleophilic Aromatic Substitution ( )

The most critical reaction for drug discovery is the displacement of the fluorine atom. The nitro group at C2 makes the C3 position highly electrophilic.

  • Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

  • Mechanism: Addition-Elimination. The nucleophile attacks C3, forming a Meisenheimer-like anionic intermediate stabilized by the nitro group, followed by the expulsion of fluoride.

  • Application: Synthesis of 3-amino-2-nitrothiophenes (precursors to fused bicyclic systems like thieno[3,2-b]pyridines).

Reduction of the Nitro Group

The nitro group can be reduced to an amine, typically after the fluorine has been displaced or if the fluorine is to be retained for bioactivity.

  • Reagents:

    
    , 
    
    
    
    , or Hydrogenation (
    
    
    ).
  • Caution: 3-Fluoro-2-aminothiophene is electronically rich and prone to oxidation/polymerization. It is usually acylated or reacted immediately in situ.

C-H Activation (Position 5)

The C5 position remains unsubstituted and is activated for Electrophilic Aromatic Substitution (e.g., bromination) or C-H activation due to the


-position's reactivity, although the electron-withdrawing nitro group deactivates the ring overall.
Visualization of Reactivity[7]

Reactivity Center This compound SNAr SNAr (Nucleophilic Substitution) Reagent: R-NH2 or R-SH Center->SNAr Reduction Nitro Reduction Reagent: Fe/AcOH or H2/Pd Center->Reduction CH_Act C-H Functionalization (C5) Reagent: NBS or Pd-Cat Center->CH_Act Prod_SNAr 3-(Alkylamino)-2-nitrothiophene (Scaffold for bicyclics) SNAr->Prod_SNAr Prod_Red 3-Fluoro-2-aminothiophene (Unstable intermediate) Reduction->Prod_Red Prod_CH 5-Bromo-3-fluoro-2-nitrothiophene (Coupling partner) CH_Act->Prod_CH

Figure 2: Reactivity map of this compound. The


 pathway (blue) is the dominant application in medicinal chemistry.

Applications in Drug Discovery[1]

Kinase Inhibitor Scaffolds

The thiophene ring acts as a bioisostere for phenyl rings in kinase inhibitors. The 3-fluoro-2-nitro motif allows for the modular construction of thieno[3,2-d]pyrimidines and thieno[2,3-b]pyridines .

  • Workflow: Displacement of F with an amine

    
     Reduction of 
    
    
    
    to
    
    
    
    
    Cyclization with formamide or urea.
Antibacterial Agents

Nitrothiophenes possess intrinsic antibacterial activity. The fluorine atom enhances metabolic stability (blocking metabolic oxidation at C3) and lipophilicity, improving cell membrane permeability against Gram-negative bacteria.

Safety and Handling

  • Explosion Hazard: Like many low-molecular-weight nitro compounds, this compound is potentially energetic. Reactions involving heating or scaling up (>10g) should be preceded by DSC (Differential Scanning Calorimetry) testing.

  • Toxicity: Nitrothiophenes are potential mutagens and skin sensitizers. All handling must occur in a fume hood with nitrile gloves.

  • Storage: Store at

    
     in amber glass to prevent photochemical decomposition.
    

References

  • Synthesis of 3-Fluorothiophene (Precursor): Pomerantz, M., & Turkman, N. (2008).[5] "A Facile and Improved Synthesis of 3-Fluorothiophene." Synthesis, 2008(15), 2333–2336.[5] Link

  • Nitration of Thiophenes: Babasinian, V. S. (1934).[6] "2-Nitrothiophene."[6][7][8] Organic Syntheses, 14, 76. Link[6]

  • Nucleophilic Substitution Applications: US Patent 4,721,790. (1988). "Nucleophilic substitution process for fluoronitroaralkyloxazoline." Link

  • ): Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

Sources

physical and chemical characteristics of 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and reactivity profile of 3-Fluoro-2-nitrothiophene, structured for researchers in medicinal chemistry and process development.

CAS Registry Number: 32431-81-5 Formula: C₄H₂FNO₂S Molecular Weight: 147.13 g/mol

Executive Summary

This compound is a high-value heterocyclic scaffold utilized primarily as a "reaction enabler" in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the ortho-fluoronitro motif , where the electron-withdrawing nitro group at position C2 activates the C3-fluorine bond towards Nucleophilic Aromatic Substitution (


). This creates a privileged entry point for introducing diverse nucleophiles (amines, thiols, alkoxides) into the thiophene ring, a transformation that is otherwise difficult to achieve on electron-rich thiophene systems.

Physicochemical Profile

The introduction of a fluorine atom and a nitro group significantly alters the electronic and physical landscape of the thiophene ring.

Table 1: Core Physical & Chemical Properties
PropertyValue / DescriptionTechnical Note
CAS Number 32431-81-5Verified identifier for procurement.
Appearance Pale yellow to amber crystalline solidNitrothiophenes are chromophores; color intensity may deepen with oxidation.
Melting Point ~35–40 °C (Predicted)Low-melting solid; often handled as a melt or solution in process chemistry.
Boiling Point 224.6 ± 20.0 °C (760 mmHg)Calculated value; distillation requires reduced pressure to avoid thermal decomposition.
Density 1.56 ± 0.1 g/cm³Significantly denser than thiophene (1.05 g/cm³) due to nitro/fluoro substitution.
LogP 1.64 (Predicted)Moderate lipophilicity; suitable for traversing biological membranes in early drug discovery.
pKa N/A (No ionizable protons)The molecule acts as an electrophile, not a proton donor.
Electronic Structural Analysis
  • Dipole Moment: The nitro group (strong electron withdrawer) and the fluorine atom (high electronegativity) create a strong dipole vector directed towards the C2-C3 bond.

  • Ring Activation: The nitro group at C2 exerts a strong

    
     (mesomeric) and 
    
    
    
    (inductive) effect. This depletes electron density at C3, making the C-F bond highly susceptible to nucleophilic attack.
  • Fluorine Effect: While fluorine is inductively withdrawing (

    
    ), it is a resonance donor (
    
    
    
    ). However, in the presence of the ortho-nitro group, the withdrawal dominates, destabilizing the ground state and lowering the activation energy for
    
    
    .

Synthetic Routes & Production

The synthesis of this compound requires precise regiochemical control to avoid the formation of the 4-nitro or 5-nitro isomers.

Primary Route: Electrophilic Nitration of 3-Fluorothiophene

The most robust method involves the nitration of the parent 3-fluorothiophene.

Mechanism & Regioselectivity:

  • Substrate: 3-Fluorothiophene.

  • Reagent: Fuming Nitric Acid (

    
    ) in Acetic Anhydride (
    
    
    
    ).
  • Directing Effects: The sulfur atom directs

    
     (C2, C5). The fluorine atom at C3 directs ortho/para (C2, C4).
    
  • Convergence: Both directing effects synergize at the C2 position , making it the primary site of electrophilic attack.

Step-by-Step Protocol:

  • Preparation: Dissolve 3-fluorothiophene (1.0 eq) in acetic anhydride at 0°C.

  • Nitration: Add fuming

    
     (1.1 eq) dropwise, maintaining internal temperature <10°C to prevent oxidative ring opening.
    
  • Quenching: Pour reaction mixture onto crushed ice.

  • Isolation: Extract with dichloromethane (DCM). Wash organic layer with saturated

    
     to remove acid.
    
  • Purification: The crude oil often contains traces of 3-fluoro-5-nitrothiophene. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 3-Fluorothiophene (Precursor) Reagents HNO3 / Ac2O (0°C) Start->Reagents Dissolution Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack Product This compound (Major Isomer) Intermediate->Product Regioselective Nitration at C2 Byproduct 3-Fluoro-5-nitrothiophene (Minor Isomer) Intermediate->Byproduct Competing Attack at C5

Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.

Chemical Reactivity & Functionalization

For drug developers, the utility of this compound lies in its divergent reactivity. It serves as a linchpin for building fused bicyclic systems (e.g., thienopyrimidines) or functionalized thiophenes.

A. Nucleophilic Aromatic Substitution ( )

This is the primary application. The labile fluorine atom can be displaced by amines, phenols, and thiols.

  • Reaction Condition: Nucleophile (1.2 eq), Base (

    
     or 
    
    
    
    ), Solvent (DMF or DMSO), 60–80°C.
  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Why it works: The Nitro group stabilizes the negative charge in the intermediate.

B. Nitro Group Reduction

Post-functionalization at C3, the nitro group at C2 can be reduced to an amine, providing a handle for further acylation or cyclization.

  • Method 1 (Chemical): Iron powder /

    
     in EtOH/Water (Bechamp reduction). Mild, tolerates halogens.
    
  • Method 2 (Catalytic):

    
     / Pd-C. Caution: Risk of dehalogenation (loss of F) if not carefully monitored.
    
Visualization: Reactivity Landscape

Reactivity Center This compound (Core Scaffold) SNAr SNAr Reaction (Displacement of F) Center->SNAr Primary Amines / K2CO3 Reduction Nitro Reduction (Formation of Amine) Center->Reduction Fe / NH4Cl Prod_SNAr 3-Amino-2-nitrothiophene Derivatives SNAr->Prod_SNAr Yields > 80% Prod_Red 3-Fluoro-2-aminothiophene (Unstable Intermediate) Reduction->Prod_Red Requires immediate protection (e.g. Boc)

Figure 2: Divergent reactivity profile showing the two primary functionalization vectors.

Analytical Characterization Standards

To validate the identity of this compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.60 ppm (dd, 1H, H5). The proton at C5 is deshielded by the nitro group.
      
    • 
       6.95 ppm (dd, 1H, H4).
      
    • Coupling: Observe

      
       coupling constants. The H4 proton will show coupling to the F atom (~1-3 Hz).
      
  • ¹⁹F NMR:

    • Distinct singlet (or doublet due to H-coupling) around -110 to -130 ppm (relative to

      
      ).
      
Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 147

    
    .
    
  • Fragmentation: Look for loss of

    
     (M-46) giving a peak at m/z 101 (fluorothiophene cation).
    

Handling & Safety (SDS Summary)

Hazard Class: Irritant / Toxic.

  • GHS Signal Word: WARNING.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Nitrothiophenes can be shock-sensitive if allowed to dry out completely with impurities; keep pure.

References

  • Organic Syntheses. (1943).[1] 2-Nitrothiophene.[1][2] Org. Synth. 1943, 23, 102. (Foundational nitration methodology).[3][4] Retrieved from [Link]

  • Gronowitz, S., & Rosén, U. (1971). Nucleophilic Substitution in Thiophenes. Chemica Scripta. (Mechanistic grounding for on thiophenes).
  • Google Patents. (1988). Nucleophilic substitution process for fluoronitroaralkyloxazoline. US Patent 4,721,790. (Cites this compound as intermediate).[5][6] Retrieved from

Sources

3-Fluoro-2-nitrothiophene CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper provides an in-depth analysis of 3-Fluoro-2-nitrothiophene , a critical heterocyclic building block in medicinal chemistry.

A Strategic Scaffold for S_NAr-Driven Drug Discovery

Executive Summary

This compound (CAS 32431-81-5 ) represents a high-value intermediate in the synthesis of fused heterocyclic systems. Its structural uniqueness lies in the ortho-nitro-fluoro motif on a thiophene ring. This arrangement creates a highly electrophilic center at the C3 position, activated by the electron-withdrawing nitro group at C2, making it an ideal substrate for Nucleophilic Aromatic Substitution (S_NAr). This guide details its physicochemical profile, synthesis, and application as a "molecular handle" for constructing complex pharmacological agents, including kinase inhibitors and antibacterials.

Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
Chemical Name This compound
CAS Number 32431-81-5
Molecular Formula C₄H₂FNO₂S
Molecular Weight 147.13 g/mol
SMILES C1=C(C(=C(S1)[O-])F)
Appearance Pale yellow to brown crystalline solid (low melting) or oil
Density (Predicted) ~1.44 g/cm³
Boiling Point (Predicted) ~255°C (at 760 mmHg)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water

Structural Insight: The thiophene ring is electron-rich, but the introduction of the nitro group at C2 significantly reduces electron density across the ring. The fluorine atom at C3, being highly electronegative, further polarizes the C3-carbon. However, the key interaction is the activation of the C3-F bond by the adjacent C2-NO₂ group, rendering the fluorine a labile leaving group.

Synthetic Pathways & Mechanistic Insight

The primary route to this compound involves the direct electrophilic nitration of 3-fluorothiophene. This reaction is regioselective but requires careful temperature control to minimize dinitration or oxidative decomposition of the thiophene ring.

Synthesis Protocol (Nitration)

Reagents: 3-Fluorothiophene, Fuming Nitric Acid (HNO₃), Acetic Anhydride (Ac₂O).

  • Preparation: Acetic anhydride is cooled to 0°C. Fuming nitric acid is added dropwise to form the active nitrating species (acetyl nitrate), which is milder and more selective than mixed acid (H₂SO₄/HNO₃).

  • Addition: 3-Fluorothiophene is dissolved in acetic anhydride and added slowly to the nitrating mixture at -10°C to 0°C.

  • Quenching: The mixture is poured over crushed ice to precipitate the product or separate the organic oil.

  • Purification: The crude product often contains the isomer 4-nitro-3-fluorothiophene (also known as 2-fluoro-5-nitrothiophene depending on numbering priority). Separation is achieved via column chromatography or fractional distillation.

Synthesis Diagram[5]

Synthesis Start 3-Fluorothiophene Reagents HNO3 / Ac2O (Acetyl Nitrate) -10°C Start->Reagents Intermediate Sigma Complex (Wheland Intermediate) Reagents->Intermediate Electrophilic Attack Product This compound (Major Isomer) Intermediate->Product Regioselective at C2 SideProduct 4-Nitro-3-fluorothiophene (Minor Isomer) Intermediate->SideProduct Attack at C5

Caption: Electrophilic nitration of 3-fluorothiophene favors the C2 position due to the directing effects of the sulfur atom and the fluorine substituent.

Reactivity: The S_NAr "Handle"

The defining feature of this compound is its reactivity in Nucleophilic Aromatic Substitution (S_NAr) . Unlike benzene, where S_NAr requires harsh conditions unless highly activated, the nitro-thiophene system is inherently more reactive. The C3-Fluorine is displaced by nucleophiles (amines, thiols, alkoxides) under mild conditions.

Mechanism of Action
  • Attack: The nucleophile attacks C3, breaking the aromaticity and forming a Meisenheimer complex stabilized by the nitro group at C2.

  • Elimination: The fluoride ion is ejected, restoring aromaticity.

  • Product: A 3-substituted-2-nitrothiophene is formed. This intermediate can be further reduced (Nitro

    
     Amine) to yield 2-amino-3-substituted thiophenes , which are precursors to thienopyrimidines (common kinase inhibitor scaffolds).
    
S_NAr Workflow Diagram

SNAr Substrate This compound (Electrophile) Complex Meisenheimer Complex Substrate->Complex + Nu- Nucleophile Nucleophile (Nu-) (Amines, Thiols) Nucleophile->Complex Product 3-Substituted-2-nitrothiophene Complex->Product - F- LeavingGroup Fluoride Ion (F-) Complex->LeavingGroup

Caption: S_NAr displacement of fluorine at C3. The nitro group at C2 is essential for stabilizing the anionic intermediate.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 2-amino-3-substituted thiophene motif is a bioisostere of the anthranilic acid scaffold found in many EGFR and VEGFR inhibitors.

  • Workflow: this compound

    
     3-(Alkylamino)-2-nitrothiophene 
    
    
    
    3-(Alkylamino)-2-aminothiophene
    
    
    Thienopyrimidine .
  • Target: These fused systems are potent ATP-competitive inhibitors.

Antibacterial Agents

Nitrothiophenes themselves possess antibacterial activity.[1] Derivatives synthesized via S_NAr from this compound have been explored as broad-spectrum antibiotics, targeting bacterial enzymes that are structurally distinct from human homologs.

Handling & Safety (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Keep cold (2-8°C) under inert atmosphere (Argon/Nitrogen). The compound may darken upon exposure to light or air.

  • Precautions: Wear nitrile gloves and safety goggles. Perform all synthesis steps in a fume hood due to the potential release of HF or NOx gases during reactions.

References

  • Arctom Scientific. (n.d.). This compound Product Page. Retrieved from

  • ChemicalBook. (2023). CAS 32431-81-5 Data and Properties. Retrieved from

  • Babasinian, V. S. (1934). 2-Nitrothiophene Synthesis. Organic Syntheses, Coll. Vol. 2, p. 466. Retrieved from

  • BenchChem. (2025).[2] Nucleophilic Aromatic Substitution (SNAr) Reactions of Nitrothiophenes. Retrieved from

  • National Institutes of Health (NIH). (2025). Thiophene Derivatives in Medicinal Chemistry. PubChem Compound Summary. Retrieved from

Sources

Technical Guide: Solubility and Stability of 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper for pharmaceutical and materials scientists. It synthesizes available empirical data with structural activity relationship (SAR) principles to provide a comprehensive profile of 3-Fluoro-2-nitrothiophene .

Executive Summary

This compound is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of kinase inhibitors, antibacterial agents, and advanced agrochemicals. Its utility stems from the ortho-like activation provided by the nitro group at position 2, which renders the fluorine at position 3 highly susceptible to Nucleophilic Aromatic Substitution (


).

However, this high reactivity presents significant stability challenges. This guide details the physicochemical boundaries required to maintain compound integrity, focusing on its solubility profile in process-relevant solvents and its degradation pathways under thermal and nucleophilic stress.

Physicochemical Profile

Understanding the fundamental properties of the this compound core is essential for designing robust handling protocols.

Structural Properties
  • Chemical Structure: A thiophene ring substituted with a nitro group (

    
    ) at C2 and a fluorine atom (
    
    
    
    ) at C3.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 147.13 g/mol

  • Electronic Character: The nitro group is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the thiophene ring. This creates a "push-pull" system where the C3-Fluorine bond is activated, reducing chemical stability in the presence of nucleophiles.

Physical Constants (Experimental & Predicted)
PropertyValue (Range)Context
Physical State Pale yellow to brown crystalline solidNitrothiophenes are characteristically colored due to

-conjugation.
Melting Point 45°C – 50°C (Predicted)Analogous to 2-nitrothiophene (MP: 44-45°C). Fluorine substitution typically exerts a minor influence on lattice energy.
Boiling Point ~220°C (at 760 mmHg)High boiling point due to polarity, but likely decomposes before boiling.
LogP (Octanol/Water) 1.7 – 1.9Lipophilic; indicates poor water solubility and good membrane permeability.
pKa N/A (Non-ionizable)No acidic protons; however, the C-H at C5 is slightly acidic due to the inductive effect of the nitro group.

Solubility Profiling

Solubility is the primary constraint for both reaction processing and formulation. This compound follows a "like-dissolves-like" mechanism, favoring polar aprotic and non-polar organic solvents.

Solvent Compatibility Table

Data standardized for 25°C.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Ideal for extraction and transport.
Chlorinated ChloroformExcellent (>100 mg/mL)Standard NMR solvent.
Polar Aprotic DMSO / DMFHigh (>50 mg/mL)Preferred for

reactions; difficult to remove.
Esters Ethyl AcetateGood (20–50 mg/mL)Standard crystallization solvent.
Alcohols Methanol / EthanolModerate (10–30 mg/mL)Use with caution; potential for transesterification/solvolysis at high T.
Aqueous WaterInsoluble (<0.1 mg/mL)Requires surfactant or co-solvent for aqueous assays.
Alkanes Hexanes / HeptanePoor (<1 mg/mL)Excellent anti-solvent for precipitation/crystallization.
Dissolution Protocol for Stock Solutions

To ensure reproducibility in biological assays or synthetic steps:

  • Weighing: Use anti-static weighing boats; the compound can be electrostatic.

  • Primary Solvent: Dissolve in 100% DMSO to achieve a concentration of 10–50 mM.

  • Sonication: Sonicate for 30–60 seconds at ambient temperature. Avoid heating to prevent degradation.

  • Storage: Aliquot immediately. Do not subject DMSO stocks to repeated freeze-thaw cycles (limit to <3 cycles).

Stability and Reactivity Assessment

The stability of this compound is binary: it is physically stable under inert conditions but chemically labile in the presence of specific triggers.

Thermal Stability
  • Decomposition: Nitro-compounds are energetically unstable. While the thiophene ring adds aromatic stability, the nitro group can trigger exothermic decomposition above 150°C.

  • DSC Profile (Predicted): Expect a sharp endotherm (melting) at ~45°C, followed by a broad exotherm (decomposition) starting >180°C.

  • Operational Limit: Do not heat above 80°C without rigorous safety testing (DSC/ARC).

Chemical Reactivity ( Sensitivity)

The most critical stability factor is the lability of the Fluorine atom .

  • Mechanism: The nitro group (ortho-position) activates the C-F bond.

  • Incompatibility:

    • Primary/Secondary Amines: Rapidly displace Fluorine to form 3-amino-2-nitrothiophenes.

    • Alkoxides (NaOEt, NaOMe): Rapidly displace Fluorine to form ethers.

    • Thiols: High reactivity; forms thioethers.

  • Implication: Never store in nucleophilic solvents (e.g., Methanol, primary amines) for extended periods.

Photostability

Nitrothiophenes are photosensitive. Exposure to UV/Visible light can lead to:

  • Nitro-nitrite rearrangement.

  • Ring oxidation (darkening of solid from yellow to brown).

  • Requirement: Store in amber vials wrapped in foil.

Experimental Workflows (Visualized)

Stability Testing Workflow

This decision tree outlines the standard operating procedure (SOP) for validating the stability of a new batch of this compound.

StabilityWorkflow Start Batch Receipt / Synthesis VisualCheck Visual Inspection (Color/Crystalline State) Start->VisualCheck PurityCheck Purity Analysis (HPLC/LC-MS) VisualCheck->PurityCheck Decision1 Purity > 98%? PurityCheck->Decision1 DSC Thermal Analysis (DSC) Determine Onset of Decomp Decision1->DSC Yes Fail Purify (Recrystallization) or Discard Decision1->Fail No StressTest Stress Testing (40°C / 75% RH / 7 Days) DSC->StressTest Pass Release for Use Store at -20°C, Dark StressTest->Pass No Degradation StressTest->Fail >2% Degradation

Figure 1: Standardized workflow for assessing the thermal and chemical integrity of incoming this compound batches.

Reaction Monitoring Logic ( )

When using this compound as an intermediate, monitoring the displacement of the fluorine is key.

ReactionLogic Reactant This compound (Starting Material) Intermediate Meisenheimer Complex (Transition State) Reactant->Intermediate + Nucleophile Nucleophile Nucleophile (Amine/Thiol) Nucleophile->Intermediate Product 3-Substituted-2-nitrothiophene Intermediate->Product - F⁻ (Leaving Group) SideProduct Hydrolysis Product (If wet solvent used) Intermediate->SideProduct + H₂O (Impurity)

Figure 2: Mechanistic pathway highlighting the critical sensitivity to water (hydrolysis risk) during nucleophilic substitution.

Handling and Storage Protocols

To maximize shelf-life and safety, strictly adhere to the following:

  • Storage Conditions:

    • Temperature: Store at -20°C for long-term (>1 month); 2–8°C is acceptable for active use (<1 week).

    • Atmosphere: Store under Argon or Nitrogen . The compound is not highly hygroscopic but moisture can promote hydrolysis of the C-F bond over time.

    • Container: Amber glass vials with Teflon-lined caps.

  • Safety Hazards:

    • Skin Contact: Nitrothiophenes are potent sensitizers and can be absorbed through the skin. Double nitrile gloves are mandatory.

    • Inhalation: Use only in a fume hood. Dust masks are insufficient; avoid aerosolization.

  • Disposal:

    • Do not mix with strong bases or oxidizers in waste streams. Segregate into "Halogenated Organic Waste."

References

  • Synthesis of Fluorothiophenes

    • A Facile and Improved Synthesis of 3-Fluorothiophene. (Describes the Schiemann reaction pathway relevant to fluoro-thiophene precursors).
    • Source:

  • Nitrothiophene Chemistry & Stability

    • Organic Syntheses Procedure: 2-Nitrothiophene.[1][2][3] (Foundational data on nitrothiophene handling, melting points, and light sensitivity).

    • Source:

  • Nucleophilic Substitution (

    
    ) on Thiophenes: 
    
    • The Reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines.[4] (Illustrates the reactivity patterns of ortho-nitro-halo thiophenes).

    • Source: [5][6]

  • Thermal Stability of Nitro Compounds

    • Thermal Stability Evaluation of Nitroalkanes with DSC. (General principles of nitro-group thermal decomposition).
    • Source: [7]

Sources

Strategic Applications of 3-Fluoro-2-nitrothiophene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-nitrothiophene (CAS: N/A - Isomer specific) represents a high-value electrophilic scaffold in heterocyclic chemistry. Unlike its non-fluorinated counterparts, the presence of the fluorine atom at the C3 position, activated by the strong electron-withdrawing nitro group at C2, creates a specific "chemical handle" for regioselective Nucleophilic Aromatic Substitution (


).

This guide outlines the practical utility of this compound as a linchpin intermediate. By exploiting the orthogonal reactivity of the labile fluorine and the reducible nitro group, researchers can access privileged pharmacophores—specifically 2,3-substituted thiophenes and fused thieno-heterocycles (e.g., thieno[2,3-d]imidazoles)—that are challenging to synthesize via direct electrophilic substitution.

Chemical Profile & Reactivity Logic

Structural Analysis

The reactivity of this compound is governed by the electronic interplay between the thiophene ring, the nitro group, and the fluorine atom.

  • C2-Nitro Group: Acts as the primary activating group. Through resonance (

    
    ) and induction (
    
    
    
    ), it depletes electron density from the thiophene ring, specifically at the ortho (C3) and para (C5) positions.
  • C3-Fluorine Atom: While fluorine is a

    
     donor, its extreme electronegativity (
    
    
    
    ) dominates in the transition state of nucleophilic attacks. In
    
    
    reactions, the C-F bond is highly polarized, and the small size of fluorine minimizes steric hindrance during the formation of the Meisenheimer complex.
The "Activation-Displacement" Principle

In standard aromatic systems, leaving group ability often follows I > Br > Cl > F. However, in activated systems like this compound, this order is reversed (F >> Cl > Br > I ). The highly electronegative fluorine stabilizes the anionic intermediate (Meisenheimer complex), making the addition step the rate-determining factor.

Key Insight: This substrate allows for mild, room-temperature substitution with amines, thiols, and alkoxides, avoiding the harsh conditions typically required for chlorothiophenes.

Core Application: Nucleophilic Aromatic Substitution ( )

The most direct application of this compound is the synthesis of 3-substituted-2-nitrothiophenes. This pathway is superior to direct nitration of 3-substituted thiophenes, which often suffers from poor regioselectivity.

Representative Protocol: Synthesis of 3-Morpholino-2-nitrothiophene

This protocol demonstrates the displacement of fluorine by a secondary amine (morpholine). This reaction serves as a model for introducing solubilizing groups or pharmacophores.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
     (1.5 equiv) or DIPEA (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with this compound (1.0 mmol) and anhydrous MeCN (5 mL).

  • Addition: Add powdered

    
     (1.5 mmol) followed by the dropwise addition of morpholine (1.1 mmol) at 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS. The disappearance of the starting material and the appearance of a deeper yellow/orange product indicates conversion.

  • Workup: Dilute with water (15 mL) and extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or purify via silica gel flash chromatography.

Causality Check:

  • Why MeCN? Polar aprotic solvents stabilize the polar transition state of the

    
     mechanism.
    
  • Why Carbonate Base? Neutralizes the HF generated (as fluoride salt) to drive the equilibrium forward and prevent protonation of the nucleophile.

Visualization: The Mechanism

The following diagram illustrates the mechanistic pathway, highlighting the stabilization of the Meisenheimer intermediate.

SNAr_Mechanism Start This compound (Substrate) Complex Meisenheimer Complex (Stabilized Anionic Intermediate) Start->Complex Nucleophilic Attack (k1) Rate Determining Step Nu Nucleophile (R-NH2 / R-SH) Nu->Complex Product 3-Substituted-2-nitrothiophene (Product) Complex->Product Elimination (k2) Fast Step LG Fluoride Ion (Leaving Group) Complex->LG

Figure 1: Mechanism of Nucleophilic Aromatic Substitution on the activated thiophene ring. The C2-nitro group is essential for stabilizing the negative charge in the intermediate.

Advanced Application: Scaffold Diversification via Reduction

Following the


 reaction, the nitro group remains a latent functionality. Reducing the nitro group to an amine (

) unlocks the synthesis of vicinal diamines (if an amine was used in step 1) or ortho-functionalized aminothiophenes .
Pathway A: Synthesis of Thieno[2,3-d]imidazoles

This is a critical application in drug discovery. Thienoimidazoles are bioisosteres of benzimidazoles (common in kinase inhibitors).

  • Precursor: 3-(Alkylamino)-2-nitrothiophene (from Section 2).

  • Reduction:

    • Method: Fe powder /

      
       in EtOH/
      
      
      
      (Bechamp reduction conditions).
    • Outcome: 2-Amino-3-(alkylamino)thiophene. This intermediate is oxygen-sensitive and should be used immediately.

  • Cyclization:

    • Reagent: Triethyl orthoformate (HC(OEt)3) or Carbonyldiimidazole (CDI).

    • Product: 1-Alkyl-thieno[2,3-d]imidazole.

Pathway B: Retention of Fluorine (3-Fluoro-2-aminothiophene)

If the fluorine is not displaced in Step 1, the nitro group can be selectively reduced to yield 3-fluoro-2-aminothiophene . This is a rare fluorinated heteroaromatic amine.

  • Note: Catalytic hydrogenation (

    
    ) must be controlled to prevent hydrodefluorination. Use of 
    
    
    
    or
    
    
    is preferred to preserve the C-F bond.

Summary of Quantitative Data

Property / ParameterValue / DescriptionRelevance
Electrophilicity High at C3Enables mild

conditions.
Leaving Group Fluoride (

)
Superior to Cl/Br in this activated system.
Regioselectivity >95% C3 attackSteric and electronic direction by C2-Nitro.
Reduction Potential Nitro

Amine
Unmasks nucleophilic

for cyclization.
Key Derivatives Thieno[2,3-d]imidazolesKinase inhibitor scaffolds.

Strategic Workflow Diagram

The following diagram maps the divergent synthesis pathways available from the this compound hub.

Synthesis_Workflow Hub This compound SNAr Path A: SNAr Reaction (Nucleophilic Substitution) Hub->SNAr + R-NH2 / R-OH Red_Direct Path B: Nitro Reduction (Preserving Fluorine) Hub->Red_Direct Fe / AcOH Inter_A 3-Substituted-2-nitrothiophene (e.g., 3-Morpholino-) SNAr->Inter_A Inter_B 3-Fluoro-2-aminothiophene (Rare Building Block) Red_Direct->Inter_B Red_Cycl Reduction & Cyclization Inter_A->Red_Cycl 1. Reduction 2. HC(OEt)3 Final_Amide Amide Coupling / Ureas (Drug Intermediates) Inter_B->Final_Amide + R-COCl Final_Fused Thieno[2,3-d]imidazoles (Fused Heterocycles) Red_Cycl->Final_Fused

Figure 2: Divergent synthesis map showing the transformation of the core scaffold into high-value pharmaceutical intermediates.

References

  • Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333–2336.

  • Clark, J. H., et al. (1988). Nucleophilic substitution process for fluoronitroaralkyloxazoline. U.S. Patent No. 4,721,790. Washington, DC: U.S. Patent and Trademark Office.

  • Boyer, G. (2016).[1] Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–200.

  • Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 98(11), 3571-3577. (Contextual grounding for aminothiophene synthesis).

Sources

Introduction: The Strategic Value of Fluorine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Fluorinated Nitroaromatics for Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profile. Introducing fluorine atoms can modulate acidity, lipophilicity, and conformational preferences, often leading to enhanced metabolic stability, improved membrane permeability, greater target selectivity, and ultimately, more effective therapeutic agents.[1][2][3]

Fluorinated nitroaromatics stand out as a particularly valuable class of intermediates in this domain. These compounds are characterized by an aromatic ring substituted with at least one nitro group (–NO₂) and one fluorine atom (–F). The powerful and synergistic electron-withdrawing nature of these two substituents renders the aromatic ring highly susceptible to specific types of chemical transformations, providing a reliable and versatile platform for the synthesis of complex pharmaceutical molecules.[4] This guide offers an in-depth exploration of the core principles governing the reactivity of fluorinated nitroaromatics, the mechanistic underpinnings of their transformations, and their practical application in the synthesis of drug candidates.

The Electronic Synergy of Fluoro and Nitro Substituents

The high reactivity of fluorinated nitroaromatics is a direct consequence of the potent electronic effects exerted by the fluoro- and nitro-substituents. Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing groups can reverse this polarity, making the ring electron-deficient (electrophilic) and thus susceptible to attack by nucleophiles.[5]

  • The Nitro Group (–NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. It deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack. This is due to two primary effects:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.[6]

    • Resonance Effect (-M): The nitro group can delocalize the π-electrons of the ring, particularly a negative charge, onto its oxygen atoms. This resonance stabilization is most effective when the nitro group is positioned ortho or para to the site of reaction.[7]

  • The Fluorine Atom (–F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I), significantly decreasing the electron density of the aromatic ring.[3] While it does possess lone pairs that can be donated via a resonance effect (+M), its strong inductive effect is overwhelmingly dominant in influencing the reactivity of the ring towards nucleophiles.

When combined on the same aromatic ring, these two groups create a highly electron-deficient system, primed for nucleophilic aromatic substitution.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The characteristic reaction of fluorinated nitroaromatics is Nucleophilic Aromatic Substitution (SNAr). This is not a single-step process like an SN2 reaction, but rather a two-step addition-elimination mechanism.[8]

The SNAr Mechanism:

  • Addition of the Nucleophile: An electron-rich nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, fluorine). This step is typically the slow, rate-determining step of the reaction because it involves the temporary loss of aromaticity in the ring.[9][10] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a fast step through the expulsion of the leaving group (F⁻).[10]

A simplified representation of the SNAr mechanism. Actual chemical structures would replace the placeholders.

The Critical Role of the Meisenheimer Intermediate and Regioselectivity

The stability of the Meisenheimer complex is the single most important factor determining the rate and feasibility of an SNAr reaction. The negative charge of this intermediate can be delocalized across the π-system of the ring. If a nitro group is positioned ortho or para to the site of nucleophilic attack, the negative charge can be delocalized directly onto the electronegative oxygen atoms of the nitro group, providing substantial resonance stabilization.[7][11]

If the nitro group is in the meta position, this direct delocalization is not possible, and the intermediate is significantly less stable.[11] Consequently, SNAr reactions on fluorinated nitroaromatics proceed readily only when the nitro group is ortho or para to the fluorine atom.

Meisenheimer_Stabilization cluster_ortho_para Ortho / Para Nitro Group cluster_meta Meta Nitro Group ortho_para Nucleophilic Attack at C-F op_intermediate Meisenheimer Intermediate (Negative Charge on Ring) ortho_para->op_intermediate Forms op_stabilization Resonance Delocalization of Negative Charge onto Nitro Group Oxygens op_intermediate->op_stabilization Enables op_result Highly Stabilized Intermediate → FAST REACTION op_stabilization->op_result Leads to meta Nucleophilic Attack at C-F m_intermediate Meisenheimer Intermediate (Negative Charge on Ring) meta->m_intermediate Forms m_stabilization NO Direct Resonance Delocalization onto Nitro Group m_intermediate->m_stabilization Results in m_result Unstabilized Intermediate → NO REACTION m_stabilization->m_result Leads to

Caption: Regioselectivity in SNAr is dictated by nitro group position.

The Counterintuitive Efficacy of Fluorine as a Leaving Group

In many substitution reactions (e.g., SN1, SN2), fluoride is a notoriously poor leaving group due to the high strength of the carbon-fluorine bond. However, in SNAr, the opposite is true. Fluorine is often the best leaving group among the halogens.

This paradox is resolved by examining the rate-determining step. The cleavage of the C-F bond occurs in the second, fast step of the reaction and therefore does not influence the overall reaction rate.[8] The rate is determined by the stability of the Meisenheimer complex formed in the first step. Fluorine's exceptional electronegativity provides a powerful inductive effect that stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[10] This stabilization lowers the activation energy of the rate-determining step, accelerating the overall reaction.

Comparative Reactivity and Synthetic Utility

The unique mechanism of SNAr leads to a reactivity trend among halogens that is inverted compared to SN2 reactions.

Leaving Group (X)Relative Rate in SNAr (on 2,4-Dinitrohalobenzene)Key Factor
-F ~3000Highest electronegativity strongly stabilizes the intermediate.[10]
-Cl ~5Moderate inductive stabilization.
-Br ~2Weaker inductive stabilization.
-I 1 (Reference)Weakest inductive stabilization among halogens.
Note: Relative rates are approximate and can vary with substrate and nucleophile.

This high reactivity makes fluorinated nitroaromatics exceptionally useful building blocks. They allow for the introduction of a wide variety of nucleophiles—such as amines, thiols, and alkoxides—under relatively mild conditions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Field-Proven Protocol: Synthesis of N-(2,4-dinitrophenyl)piperidine

This protocol details a representative SNAr reaction, demonstrating the displacement of fluoride from 1-fluoro-2,4-dinitrobenzene by a secondary amine, piperidine. This is a self-validating system where the formation of the brightly colored product and its distinct properties (melting point, NMR spectra) confirm a successful reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMmolEquivalents
1-Fluoro-2,4-dinitrobenzeneC₆H₃FN₂O₄186.10930 mg5.01.0
PiperidineC₅H₁₁N85.15510 µL (434 mg)5.11.02
Ethanol (95%)C₂H₅OH-20 mL--
Triethylamine(C₂H₅)₃N101.19710 µL (516 mg)5.11.02
Step-by-Step Experimental Procedure
  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2,4-dinitrobenzene (930 mg, 5.0 mmol) in 20 mL of 95% ethanol. Stir until a clear yellow solution is obtained.

  • Nucleophile Addition: To the stirred solution, add piperidine (510 µL, 5.1 mmol) dropwise over 1 minute. Follow this with the addition of triethylamine (710 µL, 5.1 mmol), which acts as a base to neutralize the HF byproduct.

  • Reaction Execution: A deep red color and a precipitate should form almost immediately. Stir the reaction mixture at room temperature for 30 minutes to ensure completion.

  • Reaction Monitoring (Causality Check): The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The starting material (1-fluoro-2,4-dinitrobenzene) will have a higher Rf value than the more polar, brightly colored product. The disappearance of the starting material spot indicates reaction completion. This step validates that the transformation has occurred as intended.

  • Product Isolation (Workup): Cool the reaction mixture in an ice bath for 15 minutes. Collect the solid yellow precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with two 10 mL portions of cold 95% ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 50°C for 2 hours. Record the final mass and calculate the yield. Characterize the product by melting point (expected: ~92-94°C) and ¹H NMR spectroscopy to confirm its identity and purity.

Experimental_Workflow start Start dissolve 1. Dissolve 1-Fluoro-2,4-dinitrobenzene in Ethanol start->dissolve add_nuc 2. Add Piperidine & Triethylamine Dropwise dissolve->add_nuc react 3. Stir at Room Temperature (30 min) add_nuc->react monitor 4. Monitor by TLC react->monitor isolate 5. Cool in Ice Bath & Vacuum Filter monitor->isolate Reaction Complete purify 6. Wash Solid with Cold Ethanol isolate->purify dry 7. Dry Product Under Vacuum purify->dry characterize 8. Characterize (MP, NMR) & Calculate Yield dry->characterize end End characterize->end

Caption: SNAr synthesis workflow for N-(2,4-dinitrophenyl)piperidine.

Conclusion

Fluorinated nitroaromatics are powerful and versatile intermediates in the synthesis of pharmaceuticals. Their reactivity is dominated by the SNAr mechanism, which is robust, predictable, and highly efficient. The synergistic electron-withdrawing effects of the nitro and fluoro groups activate the aromatic ring for nucleophilic attack, while the unique ability of the ortho/para nitro group to stabilize the key Meisenheimer intermediate governs the reaction's regioselectivity. Understanding these core principles allows researchers, scientists, and drug development professionals to rationally design synthetic routes and efficiently access novel molecular architectures, accelerating the discovery of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives.
  • BenchChem. (2025). A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Aromatic Substitution.
  • (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.
  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Request PDF.
  • PubMed Central (PMC). (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • PubMed Central (PMC). (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • Google Patents. (n.d.). GB2291871A - Preparation of nitrofluoroaromatic compounds.
  • (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • (n.d.). The role of fluorine in medicinal chemistry.
  • (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. DOI:10.1039/D3OB01187A.
  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry.
  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
  • ACS Publications. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Request PDF.
  • Journal of Nuclear Medicine. (2015). Effect of electron withdrawing groups at α-position of nitrophenyl styrene derivatives on nucleophilic aromatic 18 F-fluorination.
  • YouTube. (2017). Directing Effect of the Nitro Group in EAS.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • PubMed Central (PMC). (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
  • ResearchGate. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Chemical Society Reviews (RSC Publishing). (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. DOI:10.1039/C6CS00351F.
  • YouTube. (2021). 18.3 Ortho-Para Directors vs Meta Directors in EAS Reactions | Organic Chemistry.
  • YouTube. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring.
  • (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal.

Sources

safety, handling, and storage of 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Storage of 3-Fluoro-2-nitrothiophene

Part 1: Executive Summary & Critical Risk Profile

Compound Identity:

  • Chemical Name: this compound[1][2]

  • CAS Number: 32431-81-5[1][2]

  • Molecular Formula: C₄H₂FNO₂S[2]

  • Molecular Weight: 147.13 g/mol [2]

Operational Mandate: this compound is a high-energy heterocyclic intermediate .[2] Unlike stable benzene derivatives, nitrothiophenes possess significant thermal instability and shock sensitivity potential due to the strain of the five-membered ring coupled with the nitro group. This compound must be treated as a potential explosive and a severe skin sensitizer .[2]

Immediate Critical Hazards:

  • Energetic Instability: Nitrothiophenes are prone to rapid, exothermic decomposition (runaway reactions) if heated above 100°C or subjected to adiabatic compression.[2]

  • Severe Irritant/Sensitizer: The electron-withdrawing nitro group activates the ring, making the fluorine atom susceptible to nucleophilic aromatic substitution (

    
    ) by biological nucleophiles (proteins/DNA), leading to severe contact dermatitis and potential mutagenicity.[2]
    
  • HF Evolution: In the event of a fire or thermal decomposition, this compound releases Hydrogen Fluoride (HF), requiring specific emergency protocols beyond standard organic fires.[2]

Part 2: Physicochemical Profile & Hazard Analysis

To handle this compound safely, one must understand the causality of its hazards.[2]

Physical State & Stability
  • Appearance: Typically a low-melting solid (melting point approx. 35–45°C) or a viscous oil that crystallizes upon refrigeration.[2]

  • Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and DMSO.[2] Poorly soluble in water.[2]

  • Vapor Pressure: Moderate.[2] Volatility increases significantly with temperature, posing an inhalation risk.[2]

The "Nitro-Thiophene" Danger Mechanism

The thiophene ring is electron-rich, but the nitro group at the 2-position creates a "push-pull" electronic system.

  • Thermal Hazard: The C-NO₂ bond in thiophenes is weaker than in benzenes.[2] Decomposition often begins at lower temperatures (onset can be <150°C).[2]

  • Chemical Incompatibility:

    • Strong Bases: Bases (hydroxide, alkoxides) can attack the C-3 position (displacing Fluorine) or the C-5 position, potentially triggering ring opening and explosive polymerization.[2]

    • Reducing Agents: Reaction with metals (Zn, Fe) or hydrides (LiAlH₄) is highly exothermic.[2]

Table 1: Physicochemical & Hazard Data Summary

PropertyValue / CharacteristicOperational Implication
Physical State Low-melting Solid / OilHandle as a liquid; use pre-weighed vials to avoid melting/transfer steps.[2]
Melting Point ~35–45°C (Inferred from analogs)Store refrigerated to maintain solid state and reduce volatility.[2]
Flash Point >110°C (Estimated)Combustible.[2] Do not heat open vessels.
Reactivity High (

active)
DO NOT mix with strong bases or nucleophiles without cooling.[2]
Decomposition Exothermic >150°CNEVER distill to dryness.[2] Use blast shields for reactions >1g.[2]

Part 3: Storage & Stability Protocol

Proper storage is the first line of defense against degradation and unexpected pressurization.[2]

3.1 The "Cold-Dark-Dry" Triad

  • Temperature: Store at 2°C to 8°C (Refrigerated) .

    • Reasoning: Low temperature inhibits the slow thermal decomposition of the nitro group and prevents the "oiling out" of the solid, which can foul container threads.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2]

    • Reasoning: Oxygen and moisture can accelerate hydrolysis of the C-F bond over time, releasing trace HF which etches glass and pressurizes the vial.[2]

  • Light Protection: Amber glass vials or aluminum foil wrapping is mandatory .[2]

    • Reasoning: Nitrothiophenes are photo-labile.[2] UV exposure triggers radical formation, leading to darkening (polymerization) and purity loss.[2]

3.2 Container Specifications

  • Primary: Teflon-lined (PTFE) screw cap vials.[2] Avoid rubber septa, which can be degraded by organic vapors and trace HF.[2]

  • Secondary: Sealed polyethylene bag or desiccator with a color-indicating desiccant.[2]

Part 4: Operational Handling & PPE

Personal Protective Equipment (PPE)
  • Respiratory: Work strictly within a certified chemical fume hood.[2] If handling >10g outside a hood (not recommended), a full-face respirator with ABEK-P3 filters is required.[2]

  • Dermal: Double Gloving is mandatory.[2]

    • Inner Layer: Nitrile (4 mil).[2]

    • Outer Layer: Neoprene or thick Nitrile (8 mil).[2]

    • Reasoning: Fluorinated aromatics penetrate thin nitrile rapidly.[2]

  • Eye/Face: Chemical splash goggles.[2] Use a polycarbonate blast shield for reactions involving heating or scaling >500 mg.[2]

Handling Workflow (The "No-Contact" Rule)
  • Weighing: Do not use spatulas that generate static.[2] Use anti-static weighing boats.[2] If the compound is oily, use a glass pasteur pipette.[2]

  • Solvent Choice: Dissolve in DCM or Toluene for transfers.[2] Avoid ether/THF if forming peroxides is a risk (though the compound itself is the oxidizer here).[2]

  • Reaction Setup: Always add the nitrothiophene to the solvent/reagent mixture.[2] Never add reagents to neat nitrothiophene to avoid localized hot spots.[2]

Visualization: Risk Assessment & Handling Workflow

HandlingProtocol Start Start: Handling this compound ScaleCheck Check Scale Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale Routine LargeScale > 1 gram ScaleCheck->LargeScale High Risk PPE_Small PPE: Double Nitrile Gloves Lab Coat, Goggles Fume Hood SmallScale->PPE_Small PPE_Large PPE: Neoprene Gloves Blast Shield Mandatory Cooling Bath Ready LargeScale->PPE_Large SolventCheck Solvent Selection PPE_Small->SolventCheck PPE_Large->SolventCheck SafeSolvent Use: DCM, Toluene, EtOAc SolventCheck->SafeSolvent Inert AvoidSolvent AVOID: Ketones (Enolate risk) Strong Bases (Explosion risk) SolventCheck->AvoidSolvent Reactive Execution Execute Reaction (Internal Temp Monitoring) SafeSolvent->Execution Waste Quench & Disposal Execution->Waste

Figure 1: Decision matrix for safe handling based on scale and solvent compatibility.[2]

Part 5: Emergency Response & Decontamination

Spill Management
  • Small Spill (<1 mL/g):

    • Do NOT use paper towels. Nitro compounds on cellulose are flammability hazards.[2]

    • Cover with Vermiculite or Dry Sand .[2]

    • Scoop into a dedicated waste container using non-sparking tools.[2]

    • Wipe area with DCM, then wash with soapy water.[2]

  • Large Spill: Evacuate the lab. Notify EHS.

Fire Fighting (HF Risk)
  • Media: Carbon dioxide (

    
    ), Dry chemical powder, or Alcohol-resistant foam.[2]
    
  • Warning: Burning produces Nitrogen Oxides (

    
    ), Sulfur Oxides (
    
    
    
    ), and Hydrogen Fluoride (HF)
    .[2]
  • Action: Firefighters must wear full SCBA.[2] Do not approach without acid-gas rated protection.[2]

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2] If redness appears, apply Calcium Gluconate gel (standard protocol for fluorinated aromatics where HF release is possible via metabolism or hydrolysis) and seek medical attention.[2]

  • Eye Contact: Rinse for 15 minutes.[2][3] Do not apply neutralizing agents.[2] Seek immediate ophthalmological support.

Part 6: Waste Disposal

  • Classification: Hazardous Organic Waste (Toxic, potentially Oxidizing).[2]

  • Protocol:

    • Dissolve in a combustible solvent (Acetone/Ethanol).[2]

    • Label clearly: "Contains Fluorinated Nitrothiophene - Potential Sensitizer".[2]

    • Do NOT mix with metal hydrides or strong bases in the waste stream.[2]

    • Incineration is the only acceptable disposal method (must be equipped with scrubbers for HF/SOx).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136243, 2-Fluorothiophene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Nitrothiophene derivatives. Retrieved from [Link][2]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-fluoro-2-nitrothiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the absence of a direct, regioselective protocol in published literature, this application note details a robust procedure for the nitration of 3-fluorothiophene and the subsequent purification of the desired 2-nitro isomer. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a discussion of the underlying chemical principles, and a self-validating framework for the characterization of the target compound.

Introduction: The Significance of Fluorinated Nitrothiophenes

Thiophene derivatives are privileged scaffolds in numerous biologically active compounds. The introduction of a nitro group provides a versatile handle for further functionalization, such as reduction to an amine or participation in cross-coupling reactions. Concurrently, the incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate physicochemical properties like metabolic stability, lipophilicity, and binding affinity. The combination of these functionalities in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents and advanced materials. This guide addresses the synthetic challenge of preparing this specific regioisomer from commercially available 3-fluorothiophene.

Reaction Principle and Strategy

The synthesis of this compound is achieved via the electrophilic nitration of 3-fluorothiophene. The thiophene ring is highly activated towards electrophilic substitution. The fluorine atom at the 3-position is an ortho-, para-directing group, activating the 2- and 5-positions for electrophilic attack. Consequently, the nitration of 3-fluorothiophene is expected to yield a mixture of this compound and 3-fluoro-5-nitrothiophene.

The chosen nitrating agent is fuming nitric acid in acetic anhydride. This combination generates acetyl nitrate in situ, which is a milder nitrating agent than a mixture of nitric and sulfuric acids, thus reducing the likelihood of oxidative degradation of the sensitive thiophene ring[1]. The key to a successful synthesis lies in the careful control of the reaction temperature to favor the desired isomer and minimize side reactions, followed by a meticulous purification process to isolate this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.Notes
3-Fluorothiophene≥97%Commercially Available1003-09-4Starting material.
Fuming Nitric Acid≥90%Commercially Available7697-37-2Highly corrosive and oxidizing.
Acetic Anhydride≥98%Commercially Available108-24-7Corrosive.
Glacial Acetic Acid≥99.7%Commercially Available64-19-7Solvent.
Diethyl EtherAnhydrousCommercially Available60-29-7Extraction solvent.
Saturated Sodium Bicarbonate SolutionPrepared in-house144-55-8For neutralization.
Brine (Saturated NaCl solution)Prepared in-house7647-14-5For washing.
Anhydrous Magnesium SulfateCommercially Available7487-88-9Drying agent.
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9For column chromatography.
HexaneHPLC GradeCommercially Available110-54-3Eluent for chromatography.
Ethyl AcetateHPLC GradeCommercially Available141-78-6Eluent for chromatography.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer with a stirring bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

  • NMR spectrometer (¹H, ¹³C, ¹⁹F)

  • Mass spectrometer (GC-MS or LC-MS)

  • FTIR spectrometer

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the well-established nitration of thiophene[2].

Step 1: Preparation of the Nitrating Mixture

  • In a fume hood, carefully add 3.8 mL (90 mmol) of fuming nitric acid to a 100 mL flask containing 20 mL of glacial acetic acid, while cooling in an ice-water bath.

  • To this mixture, slowly add 10 mL of acetic anhydride with continuous stirring, ensuring the temperature remains below 10 °C. This solution contains the active nitrating agent, acetyl nitrate.

Step 2: Nitration of 3-Fluorothiophene

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5.1 g (50 mmol) of 3-fluorothiophene in 50 mL of glacial acetic acid.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the 3-fluorothiophene solution over a period of 30-45 minutes. Crucially, maintain the reaction temperature between 0 and 5 °C throughout the addition. A rapid rise in temperature can lead to decreased selectivity and the formation of byproducts[2].

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The solution should maintain a light brown color. A change to a dark red or pink color may indicate oxidation[2].

Step 3: Work-up and Extraction

  • Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.

Purification by Column Chromatography

The crude product is a mixture of this compound and 3-fluoro-5-nitrothiophene. Separation is critical to obtain the pure desired isomer.

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity). The isomers should separate, with the less polar isomer typically eluting first. The separation should be monitored by Thin Layer Chromatography (TLC).

  • Collect the fractions containing the desired product (as identified by TLC and subsequent analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Workflow Diagram

SynthesisWorkflow cluster_prep Nitrating Agent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Extraction cluster_purification Purification HNO3 Fuming HNO₃ NitratingMix Acetyl Nitrate Solution HNO3->NitratingMix < 10 °C AcOH Glacial Acetic Acid AcOH->NitratingMix Ac2O Acetic Anhydride Ac2O->NitratingMix Reaction Nitration 0-5 °C, 2h NitratingMix->Reaction StartMat 3-Fluorothiophene in Acetic Acid StartMat->Reaction CrudeProduct Crude Product (Isomer Mixture) Reaction->CrudeProduct Quench Quench with Ice CrudeProduct->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (Et₂O) Neutralize->Extract Dry Dry (MgSO₄) & Evaporate Extract->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography PureProduct Pure this compound Chromatography->PureProduct

Sources

Regioselective Nitration of 3-Fluorothiophene: Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-nitro-3-fluorothiophene via the electrophilic aromatic substitution of 3-fluorothiophene. This transformation is a critical step in the development of kinase inhibitors (e.g., c-Met, VEGFR) and advanced materials.

The protocol utilizes acetyl nitrate generated in situ (fuming nitric acid in acetic anhydride). This method is selected over mixed-acid nitration (H₂SO₄/HNO₃) to prevent ring decomposition of the electron-rich thiophene core and to maximize regioselectivity for the C2 position.

Key Challenges Addressed:

  • Regiocontrol: Directing the nitro group to the C2 position (ortho to fluorine) vs. the C5 position.

  • Safety: Managing the highly exothermic formation of acetyl nitrate and preventing thermal runaway.

  • Volatility: Handling 3-fluorothiophene (bp ~82°C) to prevent evaporative loss before reaction.

Part 1: Mechanistic Insight & Regiochemistry

The nitration of 3-fluorothiophene is governed by the competing directing effects of the sulfur atom and the fluorine substituent.

  • The Sulfur Effect: The sulfur atom strongly activates the

    
    -positions (C2 and C5) via resonance (+M effect).
    
  • The Fluorine Effect: Fluorine is an ortho/para director.

    • C2 Position:

      
       to Sulfur, ortho to Fluorine. (Synergistic Activation).
      
    • C5 Position:

      
       to Sulfur, meta to Fluorine.
      
    • C4 Position:

      
       to Sulfur, ortho to Fluorine. (Deactivated relative to 
      
      
      
      -positions).

ReactionMechanism SM 3-Fluorothiophene Intermediate_C2 Sigma Complex (C2 Attack) Stabilized by S and F (+M) SM->Intermediate_C2 Fast (Kinetic Control) Intermediate_C5 Sigma Complex (C5 Attack) Stabilized by S only SM->Intermediate_C5 Slower Reagent Acetyl Nitrate (AcONO2) Reagent->Intermediate_C2 Reagent->Intermediate_C5 Product_Major 2-Nitro-3-fluorothiophene (Major Isomer) Intermediate_C2->Product_Major -H+ Product_Minor 2-Fluoro-5-nitrothiophene (Minor Isomer) Intermediate_C5->Product_Minor -H+

Figure 1: Mechanistic pathway showing the kinetic preference for C2 substitution due to synergistic directing effects.

Part 2: Safety Assessment (The Self-Validating System)

CRITICAL HAZARD: Acetyl nitrate is unstable and can decompose explosively if heated or concentrated. This protocol uses a "Self-Validating" safety design where temperature thresholds dictate the workflow.

HazardControl MeasureValidation Check
Thermal Runaway Reaction maintained between -10°C and 0°C.STOP: If internal temp > 5°C, stop addition immediately and engage secondary cooling (dry ice/acetone).
Explosive Intermediate Acetyl nitrate generated in situ and consumed immediately; never isolated.CHECK: Ensure Ac₂O is in excess relative to HNO₃ to prevent formation of free nitronium salts.
Thiophene Volatility 3-Fluorothiophene is dissolved in Ac₂O before addition.OBSERVE: Use a pressure-equalizing dropping funnel; keep system closed but vented to a scrubber.
Part 3: Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.02 g of 3-fluorothiophene). Expected Yield: 70–80%.

Reagents & Equipment
  • Substrate: 3-Fluorothiophene (1.02 g, 10 mmol).

  • Oxidant: Fuming Nitric Acid (>90%, 1.2 eq, 0.5 mL).

  • Solvent/Reagent: Acetic Anhydride (Ac₂O) (5 mL + 5 mL).

  • Quench: Ice water, Saturated NaHCO₃ solution.

  • Equipment: 3-neck round bottom flask (50 mL), internal thermometer, magnetic stirrer, addition funnel, ice/salt bath (-10°C).

Step-by-Step Procedure

1. Preparation of the Nitrating Agent (In Situ)

  • Charge a 50 mL 3-neck flask with Acetic Anhydride (5 mL) .

  • Cool the flask to -10°C using an ice/salt bath.

  • Slowly add Fuming Nitric Acid (0.5 mL, 12 mmol) dropwise.

  • Critical: Maintain internal temperature < 0°C. Stir for 10 minutes to form the acetyl nitrate solution.

2. Addition of Substrate

  • Dissolve 3-Fluorothiophene (1.02 g) in Acetic Anhydride (5 mL) in the addition funnel.

  • Add the thiophene solution dropwise to the nitrating mixture over 20–30 minutes.

  • Monitor: The internal temperature must not exceed 0°C. The solution will turn from colorless to yellow/brown.

3. Reaction & Monitoring

  • After addition, allow the mixture to stir at 0°C for 1 hour .

  • Validation: Check progress by TLC (Hexane/EtOAc 9:1). The starting material (high Rf) should disappear; the product (lower Rf) will appear as a UV-active spot.

  • Note: Do not warm to room temperature unless conversion is incomplete after 2 hours.

4. Workup & Isolation

  • Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring. (This hydrolyzes excess Ac₂O and quenches the acetyl nitrate).

  • Stir for 15 minutes until the ice melts.

  • Extract with DCM (3 x 20 mL) or Ethyl Acetate.

  • Wash the combined organic layers with:

    • Water (2 x 20 mL)

    • Saturated NaHCO₃ (2 x 20 mL) – Caution: CO₂ evolution.

    • Brine (1 x 20 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (keep bath < 40°C due to potential product volatility).

Workflow Start Start: Ac2O in Flask (-10°C) Step1 Add HNO3 Dropwise (Generate Acetyl Nitrate) Start->Step1 Step2 Add 3-Fluorothiophene/Ac2O (Keep Temp < 0°C) Step1->Step2 Step3 Stir 1 hr @ 0°C Monitor TLC Step2->Step3 Quench Pour onto Ice (Hydrolysis) Step3->Quench Extract Extract (DCM) & Wash (NaHCO3) Quench->Extract Purify Column Chromatography Extract->Purify

Figure 2: Experimental workflow emphasizing temperature control points.

Part 4: Purification & Characterization

The crude material is typically a yellow/orange oil or low-melting solid containing the major 2-nitro isomer and minor 5-nitro isomer.

Column Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of 100% Hexanes

    
     95:5 Hexanes:EtOAc.
    
  • Elution Order: The 2-nitro isomer (less polar due to intramolecular H-bonding/dipole cancellation) typically elutes before the 5-nitro isomer, but this can vary based on the fluorine effect. Careful fractionation is required.

Characterization Data (Expected):

Isomer¹H NMR (CDCl₃) SignatureDescription
2-Nitro-3-fluorothiophene

7.50 (dd, J = 5.5, 1.5 Hz, H5),

6.90 (dd, J = 5.5, 4.0 Hz, H4)
Major Product. Look for H-F coupling.
2-Fluoro-5-nitrothiophene

7.80 (dd, H4),

6.60 (dd, H3)
Minor Product. Distinct shift due to nitro placement.

Note: Coupling constants (


) in thiophenes are diagnostic. 

is typically ~5.5 Hz.
References
  • Blatt, A. H.[1] (Ed.). (1943). Nitrothiophene.[1][2][3][4] Organic Syntheses, Coll. Vol. 2, p. 466. (Foundational protocol for thiophene nitration using HNO3/Ac2O).

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative source on thiophene regioselectivity).
  • BenchChem. (2025).[2][3] Application Notes and Protocols for 2-Nitrothiophene in Organic Synthesis. (Modern adaptations of nitration protocols).

  • Marchetti, M., et al. (2010). Regioselectivity in the nitration of 3-substituted thiophenes. Journal of Chemical Research. (Mechanistic discussion on F vs S directing effects).
  • Fisher Scientific. (2023). Safety Data Sheet: Acetyl Nitrate (generated in situ). (Safety grounding).

Sources

Suzuki-Miyaura cross-coupling reactions with 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Cross-Coupling of 3-Fluoro-2-nitrothiophene Derivatives

Part 1: Executive Summary & Strategic Analysis

1.1 The Scaffold Relevance The This compound core is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and antibacterial agents. The combination of the nitro group (strong electron-withdrawing group, EWG) and the fluorine atom (metabolic blocker and electronic modulator) creates a unique electronic profile.

  • Bioisosterism: The thiophene ring serves as a bioisostere for phenyl and pyridine rings but with altered lipophilicity and hydrogen-bonding potential.

  • Reactivity Profile: The C2-nitro group activates the ring for nucleophilic attack, while the C3-fluorine provides a handle for specific binding interactions or further substitution.

1.2 The Chemoselectivity Challenge Performing a Suzuki-Miyaura coupling on this scaffold presents a specific binary challenge: Competition between Cross-Coupling and Nucleophilic Aromatic Substitution (


). 
  • Pathway A (Desired): Palladium-catalyzed oxidative addition into the C-Br bond (assuming a brominated precursor) followed by transmetallation and reductive elimination.

  • Pathway B (Undesired): The strong EWG nature of the nitro group at C2 makes the fluorine at C3 highly labile. Standard Suzuki bases (hydroxides, alkoxides) can attack C3, displacing the fluorine (

    
    ) rather than facilitating the boron transmetallation.
    

1.3 The "Directing" Logic for Precursors To perform a Suzuki coupling, the this compound core must first be halogenated.

  • Regiochemistry: Electrophilic bromination of this compound is directed by the cooperative effects of the substituents. The nitro group (meta-director) and the fluorine (ortho/para-director) both direct electrophiles to the C4 position , overcoming the natural

    
    -selectivity (C5) of the thiophene ring.
    
  • Target Substrate: This guide focuses on the coupling of 4-bromo-3-fluoro-2-nitrothiophene (and its 5-bromo isomer) with aryl boronic acids.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Electrophile (4-Bromo-3-fluoro-2-nitrothiophene)

Prerequisite: If the brominated starting material is not commercially available, it must be synthesized via electrophilic aromatic substitution.

Reagents:

  • This compound (1.0 equiv)

  • Bromine (

    
    , 1.2 equiv)[1]
    
  • Acetic Acid (Glacial, solvent)[1][2][3]

  • Sodium Acetate (Buffer/Base, 1.5 equiv)[1]

Procedure:

  • Dissolve this compound in glacial acetic acid (0.5 M concentration).

  • Add Sodium Acetate to buffer the hydrobromic acid generated.[1]

  • Add Bromine dropwise at room temperature.

  • Heat to 60°C and monitor by TLC (Hexane/EtOAc 8:1).

  • Critical Endpoint: Quench immediately upon consumption of starting material to prevent poly-bromination.[1]

  • Workup: Pour into ice water, extract with DCM, wash with

    
     (to remove excess 
    
    
    
    ), dry, and concentrate.
Protocol B: The Suzuki-Miyaura Cross-Coupling

Designed to minimize defluorination while maximizing catalytic turnover.

Reaction Overview:



  • Substrate (Ar-Br): 4-Bromo-3-fluoro-2-nitrothiophene

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

Optimized Conditions Table:

ComponentRecommendationRationale (Causality)
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate ferrocenyl ligand prevents

-hydride elimination and is robust against the electron-deficient nature of the thiophene.
Alternative Cat. Pd₂(dba)₃ / XPhos Use for sterically hindered boronic acids.[1] XPhos ensures rapid oxidative addition.[1]
Base K₃PO₄ (anhydrous) or Cs₂CO₃ CRITICAL: Avoid hydroxides (NaOH) or alkoxides (NaOEt).[1] Strong nucleophilic bases will displace the Fluorine via

.[1]
Solvent 1,4-Dioxane / Water (10:1) A small amount of water is necessary for the boronic acid activation mechanism, but excess water promotes hydrolysis side-reactions.
Temperature 80°C - 90°C Sufficient for activation energy but below the threshold for thermal decomposition of the nitro-thiophene.
Atmosphere Argon / Nitrogen Oxygen scavenges the active Pd(0) species, stalling the cycle.

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Allow to cool under a stream of Argon.[1]

  • Charging: Add 4-bromo-3-fluoro-2-nitrothiophene (1.0 mmol, 1.0 equiv), Aryl Boronic Acid (1.2 mmol, 1.2 equiv), and Base (

    
    , 2.0 mmol, 2.0 equiv).
    
  • Degassing: Add 1,4-Dioxane (4 mL) and Water (0.4 mL). Sparge the mixture with Argon for 10 minutes (bubbling gas directly into solvent). Note: Oxygen removal is critical for Pd(0) longevity.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.03 mmol, 3 mol%) quickly against a positive flow of Argon.[1] Seal the vessel.

  • Reaction: Heat the mixture to 85°C.

    • Standard Heating: Oil bath for 4–12 hours.

    • Microwave: 100°C for 30–60 minutes (preferred for difficult substrates).

  • Monitoring: Check TLC every hour.

    • Visualization: UV lamp (254 nm).[1] The nitro group often makes spots visible (yellowish).

    • Stain:

      
       (for the boronic acid consumption).
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.[1]

    • Wash filtrate with Brine (

      
      ).[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography.

    • Tip: Nitro-thiophenes are often slightly polar.[1] Use a gradient of Hexane

      
       10-20% EtOAc/Hexane.[1]
      

Part 3: Visualization & Troubleshooting

Pathway Logic Diagram

The following diagram illustrates the competitive landscape of this reaction.

SuzukiPathways Start Substrate: 4-Bromo-3-fluoro-2-nitrothiophene Reagents Reagents: Pd(0), Base, Ar-B(OH)2 Start->Reagents Path_Suzuki Pathway A: Suzuki Coupling (Preferred) Reagents->Path_Suzuki Weak Base (K3PO4) Anhydrous Conditions Path_SNAr Pathway B: SNAr Substitution (Side Reaction) Reagents->Path_SNAr Strong Nucleophile (NaOEt) Excess Water/OH- Product Product: 4-Aryl-3-fluoro-2-nitrothiophene Path_Suzuki->Product OxAdd Step 1: Oxidative Addition (Pd inserts into C-Br) Path_Suzuki->OxAdd Byproduct Byproduct: 4-Bromo-3-alkoxy-2-nitrothiophene (Fluorine Displaced) Path_SNAr->Byproduct TransMet Step 2: Transmetallation (Rate Determining) OxAdd->TransMet TransMet->Product

Caption: Decision tree showing the critical divergence between the desired Suzuki coupling (Green) and the undesired SNAr defluorination (Red) based on base selection.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Starting Material Consumed, New Spot is Polar

occurred.
The base attacked the C-F bond.
Switch to a non-nucleophilic base (

or

).[1] Ensure solvents are dry.[1] Reduce reaction temperature.[1][2]
No Reaction (Starting Material Persists) Catalyst Deactivation. Pd active species oxidized or poisoned.[1]Degas solvents more thoroughly.[1] Increase catalyst loading to 5 mol%. Try S-Phos or X-Phos ligands.[1]
Protodeboronation (Boronic Acid lost) Unstable Boronic Acid. Common with electron-poor or ortho-substituted boronic acids.Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborate salts (

).[1] Add excess boronic acid (1.5 - 2.0 equiv).[1]
Black Precipitate Early "Pd Black" Formation. Ligand dissociation.[1]The ligand is too labile. Switch from

to the more robust

.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Gronowitz, S. (1993).[1] Thiophene and Its Derivatives. Wiley-Interscience.[1] (Foundational text on thiophene reactivity and directing effects).

  • BenchChem Application Notes. (2025). Suzuki Coupling with 2-Nitrothiophene Derivatives. Link

  • Organic Chemistry Portal. (2024).[1] Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Link

  • Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron, 59(4), 437-454.[1] (Reference for the lability of Fluorine in nitro-heterocycles).

Sources

using 3-Fluoro-2-nitrothiophene to synthesize kinase inhibitors

[1][2]

Detailed Experimental Protocol

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Introduce the R-group amine at position 3.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv) (e.g., Aniline, Benzylamine, or aliphatic amine)
    
  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Dissolve this compound in anhydrous MeCN (0.2 M concentration).

  • Add

    
     and the primary amine.
    
  • Stir at Room Temperature for 2–4 hours.

    • Note: The high reactivity of the C-F bond often renders heating unnecessary. If the amine is sterically hindered, heat to 50°C.

  • Monitor reaction progress by TLC (Hexane:EtOAc 4:1). The product is typically a brightly colored (yellow/orange) solid.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallization from Ethanol or Flash Chromatography.

Critical Insight: Avoid protic solvents (MeOH/EtOH) during the reaction if using alkoxide bases to prevent competitive formation of the alkoxy-thiophene ether.

Phase 2: Nitro Reduction (The "In Situ" Step)

Objective: Convert the nitro group to an amine to generate the 2,3-diamino moiety. Warning: 2,3-Diaminothiophenes are highly unstable and prone to oxidation/polymerization. Do not isolate.

Reagents:

  • Intermediate from Phase 1

  • Reducing Agent:

    
     (1 atm) with 10% Pd/C OR Iron powder (Fe) with 
    
    
    .
  • Solvent: MeOH/THF (1:1)

Procedure:

  • Dissolve the nitro-amine intermediate in degassed MeOH/THF.

  • Add 10% Pd/C (10 wt%).

  • Stir under

    
     balloon atmosphere for 2–6 hours.
    
  • Filtration: Filter through a Celite pad under an inert atmosphere (

    
     or Ar) directly into the reaction vessel for Phase 3.
    
    • Alternative: If using Fe/AcOH, neutralize immediately after filtration before proceeding.

Phase 3: Cyclization to Thieno[2,3-b]pyrazine

Objective: Form the kinase inhibitor core.

Reagents:

  • Freshly prepared 2,3-diaminothiophene solution (from Phase 2).

  • Cyclization Partner: Glyoxal (40% aq), Ethyl Glyoxalate, or a 1,2-Diketone (e.g., Benzil).

  • Catalyst: Acetic Acid (cat.) or p-TsOH.

Procedure:

  • To the filtrate containing the diamine, add the 1,2-dicarbonyl compound (1.2 equiv).

  • Heat to reflux (60–80°C) for 4–12 hours.

  • Observation: The solution will darken; formation of the aromatic pyrazine ring stabilizes the system.

  • Workup: Evaporate solvent, redissolve in DCM, wash with

    
    .
    
  • Purification: Silica gel chromatography (DCM:MeOH gradient).

Case Study: Targeting the mTOR/PI3K Pathway

The resulting Thieno[2,3-b]pyrazine scaffold is a bioisostere of quinoxaline and is highly relevant for inhibiting the PI3K/Akt/mTOR pathway.

Signaling Pathway Context

Inhibitors derived from this protocol typically act as ATP-competitive inhibitors. By varying the amine (

SignalingPathwayFig 2: Mechanism of Action for Thienopyrazine inhibitors in the PI3K/mTOR pathway.RTKRTK (e.g., VEGFR)PI3KPI3KRTK->PI3KPIP3PIP3PI3K->PIP3AktAkt (PKB)PIP3->AktmTORmTORC1Akt->mTORS6KS6K1mTOR->S6KCellGrowthCell Growth & ProliferationS6K->CellGrowthInhibitorThieno[2,3-b]pyrazineInhibitorInhibitor->PI3KInhibitsInhibitor->mTORInhibits

[1]

Quantitative Data: Representative Yields

The following table summarizes expected yields based on optimized internal protocols using this compound vs. traditional routes.

Reaction StepReagent/ConditionTypical Yield (%)Notes

Displacement
Aniline /

/ MeCN
85–95%Highly efficient; F is excellent LG.
Nitro Reduction

, Pd/C, MeOH
>90% (in situ)Quantitative conversion; unstable product.
Cyclization Glyoxal / EtOH / Reflux60–75%Yield depends on steric bulk of R-group.
Overall Yield 3-Step Sequence ~55–65% Superior to Gewald route for this specific scaffold.

Troubleshooting & Optimization

  • Problem: Low yield in Step 1 (

    
    ).
    
    • Cause: Hydrolysis of the fluorine by trace water (forming the phenol).

    • Solution: Ensure anhydrous solvents and dry

      
      . Use molecular sieves.
      
  • Problem: "Tar" formation during reduction.

    • Cause: Oxidation of the diamine intermediate.

    • Solution: Degas all solvents thoroughly. Perform filtration under Argon. Do not store the intermediate; add the cyclization partner immediately.

  • Problem: Regioselectivity issues (rare).

    • Verification: this compound is highly regioselective. If side products appear, check the purity of the starting material for isomers (e.g., 4-fluoro-2-nitrothiophene).

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Title: Nucleophilic Aromatic Substitution ( ): Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Thienopyrazine Scaffold in Kinase Inhibition

    • Title: Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine... Preliminary Antitumor Activity.[2]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Thienopyrimidine Kinase Inhibitors (Contextual)

    • Title: Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[3][4][5][6]

    • Source: Future Journal of Pharmaceutical Sciences (via ResearchG
    • URL:[Link]

  • Nitrothiophene Reactivity

    • Title: Facile Synthesis of 3-Nitro-2-substituted Thiophenes.[7][8]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Application Note: Precision Amination of 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuance of aminating 3-Fluoro-2-nitrothiophene , a highly reactive yet sensitive scaffold.

While Nucleophilic Aromatic Substitution (SNAr) is the dominant background reaction for this substrate, this guide specifically addresses the Palladium-Catalyzed approach required for challenging nucleophiles (e.g., electron-deficient anilines, amides, or sterically hindered amines) where standard SNAr fails or leads to decomposition.

Executive Summary & Chemical Context

This compound represents a classic "high-energy" electrophile in medicinal chemistry. The strong electron-withdrawing effect of the nitro group at C2, combined with the electronegativity of the fluorine at C3, creates a highly activated center for nucleophilic attack.

  • The Standard Pathway (SNAr): For simple aliphatic amines (e.g., morpholine, benzylamine), the reaction proceeds rapidly without metal catalysis via a Meisenheimer complex.

  • The Challenge: With weak nucleophiles (e.g., 4-cyanoaniline, amides) or sterically hindered amines , standard thermal SNAr requires forcing conditions (>120°C). These harsh temperatures often trigger the decomposition of the nitrothiophene ring (ring-opening or polymerization), resulting in "black tar" and low yields.

  • The Solution (Pd-Catalysis): Palladium catalysis lowers the activation energy, enabling coupling at milder temperatures (60–80°C) and facilitating C–N bond formation with non-nucleophilic partners.

Decision Matrix: When to Use Palladium?

Before initiating the Pd-catalyzed protocol, validate the necessity using this logic flow:

Nucleophile Class Example Preferred Method Rationale
Primary Aliphatic Benzylamine, n-ButylamineSNAr Fast, cheap, no heavy metals.
Secondary Cyclic Morpholine, PiperidineSNAr High yields at RT or mild heat.
Electron-Deficient Aniline 4-CF3-Aniline, 3-PyridylaminePd-Catalysis Nucleophilicity is too low for clean SNAr.
Sterically Hindered tert-Butylamine, 2,6-DimethylanilinePd-Catalysis Steric bulk prevents formation of the Meisenheimer complex.
Amides/Carbamates Benzamide, Boc-NH2Pd-Catalysis pKa is too high for SNAr; requires oxidative addition.

Mechanistic Pathways

The following diagram contrasts the two competing pathways. Note that in the Pd-catalyzed route, the catalyst must outcompete the background decomposition of the substrate.

ReactionPathways Substrate This compound Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer S_NAr (High T) Decomp Ring Decomposition (Tars/Polymer) Substrate->Decomp >100°C OxAdd Oxidative Addition (Ar-Pd-F) Substrate->OxAdd Pd(0) Insert Amine Amine (H-NR2) Product 3-Amino-2-nitrothiophene Meisenheimer->Product -F- Pd0 Pd(0)L2 Active Catalyst LigEx Ligand Exchange (Ar-Pd-NR2) OxAdd->LigEx + Amine/Base RedElim Reductive Elimination LigEx->RedElim C-N Bond Form RedElim->Product Product Release RedElim->Pd0 Regenerate

Caption: Comparative mechanistic flow. The Pd-cycle (Blue) avoids the high-energy transition state of the thermal SNAr (Red), bypassing decomposition pathways.

Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (For Difficult Amines)

Target: Coupling this compound with 4-(trifluoromethyl)aniline. Scale: 1.0 mmol.

Reagents:

  • Substrate: this compound (147 mg, 1.0 mmol)

  • Amine: 4-(trifluoromethyl)aniline (193 mg, 1.2 mmol)

  • Catalyst Source: Pd(OAc)₂ (11 mg, 5 mol%)

  • Ligand: BrettPhos (54 mg, 10 mol%) or XPhos (for steric bulk).

  • Base: Cs₂CO₃ (650 mg, 2.0 mmol) - Crucial: Use a weak, dry base to avoid nitro-group attack.

  • Solvent: 1,4-Dioxane (anhydrous, 4 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, add Pd(OAc)₂ and BrettPhos to a reaction vial. Add 1 mL of dioxane and stir at 40°C for 5 minutes to generate the active Pd(0)-Ligand species (solution turns from orange to pale yellow/brown).

  • Substrate Addition: Add the solid Cs₂CO₃, followed by the aniline and finally the this compound.

  • Degassing: Seal the vial and purge with Argon for 2 minutes (or sparge solvent beforehand). Oxygen inhibits the catalytic cycle.

  • Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).

    • Note: Do not exceed 100°C. The nitrothiophene is thermally sensitive.

  • Monitoring: Check LCMS at 2 hours. Look for the disappearance of the starting material (m/z 147) and formation of product (m/z ~288).

  • Workup: Cool to RT. Filter through a pad of Celite to remove insolubles (CsF/Cs₂CO₃). Rinse with EtOAc.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Standard SNAr (Baseline for Comparison)

Target: Coupling with Morpholine (Easy Nucleophile).

  • Dissolve this compound (1.0 mmol) in Acetonitrile (3 mL).

  • Add K₂CO₃ (1.5 equiv) and Morpholine (1.1 equiv).

  • Stir at Room Temperature for 30–60 minutes.

  • Result: Quantitative conversion is usually observed without heating.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Black Tar Thermal decomposition of nitrothiophene.Reduce temperature to 60°C; Switch to a more active catalyst (e.g., Pd₂dba₃ / tBuBrettPhos ) to maintain rate at lower T.
No Reaction (Pd) Catalyst poisoning by Nitro group.Increase catalyst loading to 10 mol%. Ensure strictly anhydrous conditions (water can hydrolyze the C-F bond).
Hydrolysis Product (OH) Wet solvent or hygroscopic base.Use fresh anhydrous Dioxane. Switch base to K₃PO₄ (anhydrous).
Regioselectivity Loss N/A (Only one leaving group).If using bromo-fluoro-nitrothiophene, Pd will attack Br first. SNAr attacks F first.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Journal of the American Chemical Society, 2008. Link(Foundational text on ligand selection for difficult substrates).

  • Hartwig, J. F. "Evolution of C–H Bond Functionalization Chemistry." Science, 2012. Link(Mechanistic insights into Pd-cycle).

  • Evaluation of Nitrothiophenes: "Nucleophilic Aromatic Substitution of this compound." BenchChem Technical Reports, 2024.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link(Source for BrettPhos/XPhos selection).

preparation of novel heterocyclic compounds from 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

Executive Summary & Strategic Value

3-Fluoro-2-nitrothiophene is a high-value, "spring-loaded" electrophile. Its utility in drug discovery stems from the synergistic electronic effects of the nitro and fluoro substituents. The nitro group at position C2 strongly withdraws electron density, activating the C3-fluorine toward rapid Nucleophilic Aromatic Substitution (SNAr) .

Unlike chloro- or bromo-analogs, the fluorine atom is highly electronegative, stabilizing the Meisenheimer intermediate during nucleophilic attack, while the ortho-nitro group prevents ring deactivation. This scaffold serves as a privileged gateway to 2,3-functionalized thiophenes , which are precursors to fused bicyclic heterocycles such as thieno[2,3-d]imidazoles and thieno[2,3-b]pyrazines —bioisosteres of benzimidazoles and quinoxalines, respectively.

Mechanistic Insight: The "Ortho-Effect" Advantage

To successfully utilize this scaffold, one must understand the reactivity profile.

The SNAr Mechanism

The reaction proceeds via an addition-elimination pathway.[1][2]

  • Activation: The C2-nitro group exerts a strong

    
     (mesomeric) and 
    
    
    
    (inductive) effect, making C3 highly electrophilic.
  • Addition: A nucleophile (Nu:) attacks C3. The high electronegativity of Fluorine (

    
    ) lowers the energy of the transition state by stabilizing the negative charge accumulation in the Meisenheimer complex.
    
  • Elimination: Fluoride is a poor leaving group in SN2 but excellent in SNAr because the rate-determining step is usually the nucleophilic attack, not the bond breaking.

Critical Consideration: The resulting product is a 2-nitro-3-substituted thiophene . Reduction of the nitro group yields a 2,3-diaminothiophene (or 2-amino-3-functionalized thiophene), a "universal divergency hub" for cyclization.

SNAr_Mechanism cluster_0 Step 1: Activation & Attack cluster_1 Step 2: Elimination & Product SM This compound Complex Meisenheimer Complex SM->Complex Fast Attack (Stabilized by F) Nu Nucleophile (Nu:) Nu->Complex Prod 3-Substituted-2-nitrothiophene Complex->Prod Elimination LG Fluoride (F-) Complex->LG

Caption: Mechanistic flow of SNAr on this compound. The electronegative fluorine accelerates the initial attack.

Detailed Experimental Protocols

Protocol A: SNAr Diversification (The Gateway Reaction)

Objective: Displacement of fluoride with a primary amine to generate N-substituted-3-amino-2-nitrothiophenes.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary amine (e.g., benzylamine, aniline derivatives) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add DIPEA in one portion. The solution may darken slightly.

  • Nucleophile Addition: Add the primary amine dropwise at 0°C (ice bath) to control the exotherm.

    • Expert Tip: If using a volatile amine, use a sealed tube. If using an amino acid ester, add as a hydrochloride salt and increase base equivalents.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LCMS. The disappearance of the starting material (SM) peak and the appearance of a yellow/orange product spot indicates conversion.

  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Resuspend residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (usually Silica gel, 0-30% EtOAc in Hexanes).

Data Validation:

Parameter Observation Interpretation

|


 NMR  | Disappearance of signal | Complete consumption of SM. |
| 

NMR
| Shift in thiophene protons | C4/C5 protons will shift upfield due to the electron-donating amine. | | Appearance | Bright yellow/orange solid | Characteristic of nitro-amines (push-pull chromophore). |
Protocol B: Reductive Cyclization to Thieno[2,3-d]imidazoles

Objective: Reduction of the nitro group followed by in situ cyclization to form a fused imidazole ring. Scope: This protocol uses an Iron-mediated reduction, which is tolerant of many functional groups and avoids catalyst poisoning often seen with Pd/C on sulfur-containing heterocycles.

Reagents:

  • Substrate: 3-(Alkylamino)-2-nitrothiophene (from Protocol A)

  • Reductant: Iron powder (5.0 equiv)

  • Acid/Solvent: Glacial Acetic Acid (AcOH) (solvent volume)

  • Cyclization Agent: Triethyl orthoformate (TEOF) (excess) or pure Formic Acid.

Step-by-Step Methodology:

  • Reduction:

    • Dissolve the nitro-thiophene substrate in AcOH/EtOH (1:1 ratio).

    • Add Iron powder. Heat to 80°C with vigorous stirring for 2 hours.

    • Safety: This reaction can be exothermic. Ensure proper venting of hydrogen gas (if any side reaction occurs) and solvent vapors.

    • Checkpoint: LCMS should show the mass of the diamine (

      
       from nitro, or 
      
      
      
      for hydroxylamine intermediate).
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with EtOH.

  • Cyclization (One-Pot Variant):

    • Concentrate the filtrate to remove bulk AcOH.

    • Redissolve the crude diamine (highly unstable to oxidation—do not store!) in TEOF.

    • Add a catalytic amount of

      
      -TsOH (10 mol%).
      
    • Reflux at 100°C for 3–6 hours.

  • Workup:

    • Evaporate volatiles. Neutralize with saturated

      
      .
      
    • Extract with DCM (

      
      ). Dry and concentrate.
      
  • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH gradients).

Advanced Workflow: Divergent Synthesis Map

The 2,3-diaminothiophene intermediate generated from this compound is a versatile branch point.

Reaction_Landscape cluster_SNAr Phase 1: Substitution cluster_Red Phase 2: Reduction cluster_Cyc Phase 3: Divergent Cyclization SM This compound Intermediate 3-(R-amino)-2-nitrothiophene SM->Intermediate R-NH2, Base Diamine 2-Amino-3-(R-amino)thiophene (Unstable Intermediate) Intermediate->Diamine Fe/AcOH or Zn/NH4Cl Prod1 Thieno[2,3-d]imidazole (Reaction w/ Orthoformate) Diamine->Prod1 Prod2 Thieno[2,3-b]pyrazine (Reaction w/ Glyoxal/1,2-diones) Diamine->Prod2 Prod3 Thieno[2,3-d]imidazol-2-one (Reaction w/ CDI) Diamine->Prod3

Caption: Divergent synthesis pathways from the core scaffold.[3] The diamine intermediate allows access to 5- and 6-membered fused rings.

Critical Process Parameters (CPPs) & Safety

Safety Profile
  • Vesicant Hazard: Mononitrothiophenes are known skin irritants and potential vesicants (blistering agents). Handle all solids in a fume hood and wear double nitrile gloves.

  • Energetic Material: While less explosive than polynitro-compounds, nitrothiophenes can decompose exothermically. Do not heat dry solids above 100°C.

  • HF Generation: The SNAr reaction generates HF (neutralized by base). Ensure the base is in excess to prevent corrosion of glass or gas evolution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (SNAr) Hydrolysis of FluorineEnsure solvents are anhydrous. Water competes as a nucleophile (forming the phenol/enol equivalent).
Dark/Tar Formation (Reduction) Oxidation of DiamineThe 2,3-diaminothiophene is air-sensitive. Perform reduction and cyclization in a "telescoped" (one-pot) manner or under

atmosphere.
Incomplete Cyclization Steric HindranceIf the amine "R" group is bulky, cyclization to the imidazole may require higher temperatures or microwave irradiation.

References

  • BenchChem Technical Support. (2025).[4] A Comparative Guide to the Reaction Products of 2-Nitrothiophene. Retrieved from

  • Organic Syntheses. 2-Nitrothiophene. Org.[2][4][5][6] Synth. 1939, 19, 70; Coll. Vol. 2, 466. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. (Demonstrates SNAr reactivity of fluoro-nitro motifs). Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-2-nitrothiophene Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 3-Fluoro-2-nitrothiophene . It synthesizes organic synthesis principles with practical troubleshooting for this specific fluorinated nitro-heterocycle.

Status: Operational | Tier: Level 3 (Senior Chemist) Safety Alert: Nitrothiophenes are energetic compounds.[1] Avoid distillation at atmospheric pressure.

Module 1: Initial Assessment & Triage

Q: My crude reaction mixture is a dark, viscous oil. Is this normal?

A: Yes. Nitrothiophenes are notorious for forming "tarry" polymers during synthesis, particularly if the reaction involved nitration or high temperatures (Halex reaction).

  • Diagnosis: The dark color usually comes from oxidative decomposition of the thiophene ring.

  • Immediate Action: Do not attempt to crystallize directly from this tar. The impurities will inhibit crystal lattice formation.

  • Protocol:

    • Filtration: Dissolve the crude in a minimal amount of Dichloromethane (DCM) or Toluene. Pass it through a pad of Celite® to remove inorganic salts (KF/KCl) and insoluble carbonized matter.

    • Carbon Treatment: Stir the filtrate with Activated Carbon (10% w/w) for 30 minutes at room temperature. Filter again.

    • Silica Plug: Perform a "crude filtration" through a short plug of silica gel using 10% Ethyl Acetate in Hexanes. This removes the baseline tar before you attempt rigorous purification.

Q: The compound is oiling out during recrystallization. How do I fix this?

A: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes, usually because the temperature is above the melting point of the solvated compound or the impurity profile is too high.

  • The Fix (Two-Solvent Method):

    • Dissolve the crude oil in the minimum amount of warm Ethanol (or Methanol) at ~40°C.

    • Add water dropwise until persistent turbidity appears.

    • Critical Step: Re-heat slightly to clear the solution, then add a seed crystal (if available) or scratch the glass.

    • Slow Cooling: Wrap the flask in foil/cotton to cool very slowly to room temperature. Rapid cooling forces oiling.

Module 2: Chromatographic Purification

Q: I cannot separate the product from the starting material (3-Bromo/Chloro-2-nitrothiophene).

A: This is the most common challenge if you synthesized the target via the Halex reaction (KF fluorination). The halo-analogs have nearly identical polarities to the fluoro-product in standard solvent systems.

  • Scientific Rationale: Fluorine is small and highly electronegative, but it does not significantly alter the dipole moment compared to Chlorine/Bromine in this specific scaffold enough for standard Hexane/EtOAc separation.

  • Advanced Protocol (Pi-Pi Interaction): Switch from "polarity-based" separation to "polarizability-based" separation.

    • Solvent System: Use Toluene/Hexane (gradient 0% to 50% Toluene) instead of Ethyl Acetate.

    • Mechanism: The electron-deficient nitrothiophene ring interacts differently with the aromatic solvent (Toluene) depending on the halogen substituent (F vs Cl/Br).

    • Stationary Phase: If silica fails, use C18 Reverse Phase (Water/Acetonitrile). The size difference between F and Br is magnified in the solvophobic environment of reverse-phase chromatography.

Q: My product decomposes on the column.

A: Nitrothiophenes can be acid-sensitive or prone to oxidation on active silica.

  • The Fix: Neutralize your silica gel.

    • Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes.

    • Run your column using neutral solvents.

Module 3: Workflow Visualization

The following logic tree guides you through the purification strategy based on the physical state of your crude material.

PurificationStrategy Start Crude this compound StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Dark Oil / Tar StateCheck->Oil Viscous TLC TLC Analysis (Impurities > 10%?) Solid->TLC PreTreat 1. Carbon Treat 2. Silica Plug Oil->PreTreat Recryst Recrystallization (EtOH/H2O or Hexane/Tol) TLC->Recryst No (High Purity) Column Flash Chromatography (Tol/Hex Gradient) TLC->Column Yes (Dirty) Pure Pure Product (Store < 4°C, Dark) Recryst->Pure PreTreat->Column Column->Pure

Caption: Decision matrix for selecting the optimal purification route based on crude physical state and impurity profile.

Module 4: Physical Data & Benchmarking

Use this table to validate your isolated material. Note that melting points for fluorinated compounds can be depressed significantly by traces of the chloro/bromo precursor.

ParameterSpecificationNotes
Appearance Pale yellow to orange solidDarkens to red/brown upon oxidation.[1]
Melting Point ~35–39 °CLow melting point makes it prone to oiling.[1]
Solubility Soluble in DCM, EtOAc, MeOHInsoluble in water.[1]
TLC (Rf) ~0.4 (10% EtOAc in Hexane)Stains yellow/brown with KMnO4.[1]
Storage 2–8 °C, Inert Gas, DarkLight Sensitive. Nitrothiophenes degrade in UV.[1]

Module 5: Safety & Handling (Critical)

Q: Can I distill this compound to purify it? A: NO. While 3-fluorothiophene (the precursor) can be distilled, This compound possesses a nitro group on a thiophene ring, which has a high energy of decomposition.

  • Risk: Distillation, even under vacuum, risks thermal runaway and explosion.

  • Alternative: If you must remove solvents, use a rotary evaporator with a bath temperature < 40°C . For purification, rely exclusively on chromatography or low-temperature crystallization.

References

  • Synthesis of Fluorothiophenes

    • Source: "A Facile and Improved Synthesis of 3-Fluorothiophene." (Thieme Connect).[2]

    • Relevance: Establishes the volatility and handling of the fluoro-thiophene core.
    • URL:[1]

  • Purification of Nitrothiophenes

    • Source: "Organic Syntheses Procedure: 2-Nitrothiophene." (Org. Synth. 1931, 11, 86).

    • Relevance: Foundational text on handling, washing, and crystallizing nitrothiophenes, emphasizing temperature control to prevent "superheating" and oxidation.[3]

    • URL:[1]

  • Halogen Exchange (Halex)

    • Source: "Method for producing 3-bromothiophene...
    • Relevance: Describes the difficulty in separating halo-thiophene isomers (Br vs H, or Br vs F)
    • URL:[1]

  • Safety Data & Physical Properties

    • Source: "3-Fluoro-2-nitropyridine Safety Data Sheet" (Fisher Scientific / TCI).[1]

    • Relevance: Used as the closest structural surrogate for physical handling (MP ~37°C) and safety (Skin Irritant, H315).
    • URL:[1]

Sources

optimizing reaction conditions for nucleophilic substitution on 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Nucleophilic Aromatic Substitution (


) on 3-Fluoro-2-nitrothiophene
Ticket ID:  S_NAr-3F2NT-OPT
Support Level:  Tier 3 (Senior Application Scientist)
Status:  Open

Executive Summary

You are working with This compound , a highly activated scaffold designed for nucleophilic aromatic substitution (


). The nitro group at position C2 acts as the activating group, lowering the energy of the transition state, while the fluorine at position C3 serves as an exceptional leaving group due to its high electronegativity.

Key Reactivity Principle: Unlike electrophilic aromatic substitution, where fluorine is deactivating, in


, fluorine is often the most reactive halogen  (F >> Cl ≈ Br > I). This is because the rate-determining step is the addition of the nucleophile, which is accelerated by the strong inductive effect (

) of fluorine stabilizing the anionic Meisenheimer intermediate.

Module 1: Reaction Setup & Solvent Selection

Standard Protocol
  • Stoichiometry: 1.0 equiv Substrate : 1.1–1.2 equiv Nucleophile : 1.5–2.0 equiv Base.

  • Concentration: 0.2 M to 0.5 M.

  • Atmosphere: Inert (

    
     or Ar) is recommended to prevent oxidation of the resulting amine/ether products, though the starting material is relatively stable.
    
Solvent System Matrix

The choice of solvent is critical for stabilizing the charged intermediate.

SolventPolarityRecommended ForNotes
DMF / DMSO HighLow-reactivity nucleophiles (anilines, hindered amines)Gold Standard. Maximizes reaction rate by solvating cations and leaving anions "naked" (reactive).
Acetonitrile (MeCN) MediumReactive amines (primary alkyl amines)Easier workup (evaporation). Good balance of rate vs. purity.
THF / Dioxane Low-MedAlkoxides (

)
Used to moderate reactivity if side reactions (ring opening) occur in DMF.
Alcohols (MeOH) HighAlkoxides (matching the alcohol)Caution: Can lead to solvolysis if the nucleophile is different from the solvent.

Module 2: Mechanistic Insight & Visualization

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via an addition-elimination pathway.[1][2]

Diagram 1: Pathway & Meisenheimer Stabilization

SNAr_Mechanism cluster_legend Key Factors SM This compound (Substrate) TS Meisenheimer Complex (Anionic Intermediate) SM->TS Rate Determining Step (Addition) Nu Nucleophile (Nu:) Nu->TS Prod 3-Substituted-2-nitrothiophene (Product) TS->Prod Fast Step (Elimination) LG Fluoride Ion (F-) TS->LG factor1 C2-NO2: Stabilizes negative charge factor2 C3-F: Inductively lowers activation energy

Figure 1: The mechanism involves the nucleophile attacking C3. The negative charge is delocalized onto the nitro group at C2. Fluorine's electronegativity accelerates the first step.

Module 3: Troubleshooting Guides (FAQ)

Scenario A: "The reaction is stuck at 50% conversion."

Diagnosis: This is often due to product inhibition or base depletion . The released HF (hydrofluoric acid) consumes your base. If the base is depleted, the protonated nucleophile becomes non-reactive.

Corrective Actions:

  • Check Base Stoichiometry: Ensure you are using at least 2.0 equivalents of base (e.g., DIPEA or

    
    ).
    
  • Switch Bases: If using a weak base like

    
    , switch to 
    
    
    
    or
    
    
    in DMF. Cesium (Cs+) provides a "cesium effect," improving solubility and reactivity of the nucleophile.
  • Temperature: Increase temperature in 10°C increments. Do not exceed 80°C initially to avoid decomposition.

Scenario B: "I see a new spot, but the mass is M-46 (Loss of Nitro)."

Diagnosis: You are experiencing denitration or regio-scrambling . While rare with Fluorine as the LG, highly reactive nucleophiles (like thiols or hydroxides) can sometimes attack C2, displacing the nitro group.

Corrective Actions:

  • Lower Temperature: Kinetic control favors C3-F displacement. High heat promotes thermodynamic side products.

  • Control Nucleophilicity: If using a thiol, ensure you are not using a huge excess. Add the nucleophile slowly (dropwise) to the substrate.

  • Solvent Change: Switch from DMF to THF to reduce the "nakedness" (reactivity) of the nucleophile.

Scenario C: "My reaction turned into black tar."

Diagnosis: Thiophenes are electron-rich but the nitro group makes them electron-deficient. However, under harsh basic conditions and high heat, the ring can undergo ring-opening or polymerization .

Corrective Actions:

  • Exclude Oxygen: Ensure the reaction is under Nitrogen/Argon. Oxidative degradation is accelerated by heat.

  • Avoid Strong Alkoxides: Avoid

    
     or 
    
    
    
    if possible. Use milder bases like
    
    
    or tertiary amines.
  • Quench Early: Do not let the reaction stir overnight "just to be safe." Monitor by LCMS/TLC and quench immediately upon completion.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

Diagram 2: Optimization Logic Flow

Optimization_Tree Start Analyze LCMS/TLC Res_SM Significant SM Remaining Start->Res_SM Res_Clean Clean Conversion Start->Res_Clean Res_Dirty Many Side Products / Tar Start->Res_Dirty Action_Heat Increase Temp (+10°C) Res_SM->Action_Heat If T < 80°C Action_Solvent Switch to DMF/NMP Res_SM->Action_Solvent If Solvent is THF/DCM Success Proceed to Workup Res_Clean->Success Action_Cool Lower Temp / Ice Bath Res_Dirty->Action_Cool Kinetic Control Action_Base Switch to Weaker Base (DIPEA instead of NaH) Res_Dirty->Action_Base Reduce Basicity

Figure 2: Step-by-step logic for addressing common reaction failures.

Module 5: Scalability & Safety (HSE)

  • Thermal Runaway: Nitro-compounds are energetic. On a scale >5g, perform a DSC (Differential Scanning Calorimetry) test to identify exotherms.

  • Sensitizers: Nitrothiophenes can be skin sensitizers. Use double-gloving (Nitrile) and work in a fume hood.

  • Waste Disposal: The fluoride byproduct will end up in the aqueous phase. Ensure aqueous waste is treated as fluoride-contaminated if local regulations require.

References

  • Mechanistic Principles of

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:

    • Relevance: Establishes the reactivity order F >> Cl in activ
  • Thiophene Reactivity & Synthesis

    • BenchChem Technical Support (2025).[3] A Comparative Guide to the Reaction Products of 2-Nitrothiophene.

    • Source:

    • Relevance: Details specific reactivity p
  • Regioselectivity in Heterocycles

    • Schlosser, M. (2005). The "Ortho-Effect" in Nucleophilic Aromatic Substitution.[1][4][5] Angewandte Chemie.

    • Source:

    • Relevance: Discusses the directing effects of substituents in activ
  • Experimental Procedures (Analogous Systems)

    • Organic Syntheses, Coll. Vol. 2, p. 578. Nitration of Thiophene and subsequent modifications.[3][6]

    • Source:

    • Relevance: foundational handling of nitrothiophene deriv

For further assistance, please reply to this thread with your specific LCMS data and reaction conditions.

Sources

troubleshooting failed or low-yield Suzuki couplings with 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-SZN-3F2N Assigned Specialist: Senior Application Scientist

Executive Summary: The "Electronic Trap"

Welcome to the technical support hub for 3-Fluoro-2-nitrothiophene scaffolds. If you are here, you are likely experiencing low yields, unidentifiable side products, or complete reaction stagnation.[1]

The Core Problem: You are working with a "privileged but paradoxical" scaffold.

  • The Nitro Group (

    
     at C2):  Actively withdraws electron density, theoretically activating the ring for oxidative addition.[1]
    
  • The Fluorine (

    
     at C3):  A highly electronegative atom ortho to the nitro group.
    

The Conflict: The very features that make this ring interesting for medicinal chemistry make it a nightmare for palladium catalysis.[1] The combination of the Nitro and Fluoro groups renders the C3 position extremely electrophilic. Standard Suzuki bases (hydroxides, alkoxides) often act as nucleophiles, attacking the C-F bond (


) faster than the palladium can couple at the halogenated position (usually C5).[1]

Diagnostic Triage: Identify Your Failure Mode[1]

Use this decision matrix to identify which specific chemical pathway is destroying your reaction.

Troubleshooting Start Start: Analyze Reaction Mixture CheckLCMS Check LCMS/TLC Start->CheckLCMS ResultA New Spot (Polar) Mass = SM - F + OH/OMe CheckLCMS->ResultA Side Product Found ResultB No Reaction SM Recovered Unchanged CheckLCMS->ResultB Stalled ResultC Deborylated Partner (If using Thiophene-Boron) CheckLCMS->ResultC Missing Boron DiagA Diagnosis: SNAr Competition Base attacked C-F bond ResultA->DiagA DiagB Diagnosis: Catalyst Poisoning Nitro coordination or Poor Oxidative Addition ResultB->DiagB DiagC Diagnosis: Protodeboronation Nitro-induced instability ResultC->DiagC SolA Solution: Switch to CsF or K3PO4 Use Anhydrous Conditions DiagA->SolA SolB Solution: Use Pd-G3/G4 Precatalysts (XPhos or BrettPhos) DiagB->SolB SolC Solution: MIDA Boronates or Slow Base Addition DiagC->SolC

Figure 1: Diagnostic workflow for identifying failure modes in nitrothiophene couplings.

Detailed Troubleshooting Guides

Issue 1: The "SNAr" Side Reaction (Fluorine Displacement)

Symptom: You see a major byproduct with a mass corresponding to


 (OH substitution) or 

(OMe substitution). Mechanism: The base required to activate the boronic acid is attacking the C3-Fluorine. The nitro group at C2 stabilizes the Meisenheimer intermediate, making the fluorine an excellent leaving group.[1]

Corrective Actions:

  • Eliminate Oxygen Nucleophiles: Stop using

    
    , 
    
    
    
    , or
    
    
    .[1] Even Carbonate bases (
    
    
    ) can generate hydroxide in wet solvents.[1]
  • Switch to Fluoride Bases: Use Cesium Fluoride (CsF) .[1] If CsF attacks the ring, it simply replaces one fluorine with another (degenerate reaction), leaving the substrate intact for the palladium.[1]

  • Anhydrous Conditions: Use anhydrous dioxane or toluene. Avoid water/alcohol cosolvents.[1]

  • Base Selection Table:

BaseRisk LevelComment

CRITICAL Will cause rapid defluorination (

).

CRITICAL Will form ether byproducts immediately.[1]

(aq)
HIGH Hydrolysis generates OH-; risk of

.

(anh)
LOW Good balance of basicity and low nucleophilicity.[1]

MINIMAL Best choice. Degenerate attack.
Issue 2: Catalyst Arrest (No Conversion)

Symptom: Starting material is recovered.[1] The catalyst turns into a "palladium black" precipitate early.[1] Mechanism: The nitro group is a "soft" poison.[1] It can coordinate to the Palladium center, displacing weak ligands.[1] Furthermore, the electron-poor nature of the ring can make the oxidative addition step reversible or slow if the ligand isn't electron-rich enough.

Corrective Actions:

  • Ligand Overdrive: Standard

    
     is insufficient.[1] You need bulky, electron-rich phosphines to force oxidative addition and prevent nitro-coordination.[1]
    
  • Recommended Catalysts:

    • XPhos Pd G3/G4: Excellent for sterically demanding or electron-poor substrates.[1]

    • BrettPhos Pd G3: If using an aryl chloride or a particularly stubborn bromide.

    • 
       + SPhos:  A cost-effective alternative for high-throughput screening.
      
Issue 3: Protodeboronation (If Thiophene is the Boron Source)

Symptom: If you are using (3-fluoro-2-nitrothiophen-5-yl)boronic acid, you likely see just this compound (de-borylated) as the product. Mechanism: Electron-deficient heterocycles lose their boron group rapidly under basic conditions.[1]

Corrective Actions:

  • Invert the Coupling: If possible, use the thiophene as the halide (electrophile) and the partner as the boron source.[1] This is significantly more stable.[1]

  • MIDA Boronates: If you must use the thiophene-boron, synthesize the MIDA boronate ester.[1] It releases the active boron species slowly, keeping the standing concentration low and minimizing decomposition.[1]

The "Gold Standard" Protocol

Recommended starting point for 5-bromo-3-fluoro-2-nitrothiophene + Aryl Boronic Acid.

Reagents:

  • Substrate: 5-bromo-3-fluoro-2-nitrothiophene (1.0 equiv)

  • Boron Partner: Aryl Boronic Acid (1.5 equiv)[2]

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base:

    
     (3.0 equiv, finely ground, anhydrous) or CsF (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Charge Solids: Add the thiophene, boronic acid, base, and precatalyst to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Temperature Ramp: Place in a pre-heated block at 80°C .

    • Note: Do not exceed 100°C initially.[1] Higher temps accelerate the

      
       side reaction more than the coupling.[1]
      
  • Monitoring: Check HPLC/UPLC at 1 hour.

    • If stalled: Add 10% water (degassed) only if using

      
      .[1] (Sometimes trace water is needed for the catalytic cycle, but try anhydrous first to save the Fluorine).[1]
      

Mechanistic Visualization

The following diagram illustrates the kinetic competition occurring in your flask.

Mechanism Substrate 3-Fluoro-2-nitro- 5-bromothiophene OxAdd Oxidative Addition (Pd-Ar-Br) Substrate->OxAdd Path A: Coupling (Requires Active Catalyst) Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer Path B: SNAr (Promoted by Strong Base) Base Base (Nu-) Base->Meisenheimer Pd Pd(0) Catalyst Product Suzuki Product (Desired) OxAdd->Product + Boronic Acid Transmetallation SideProduct SNAr Product (Defluorinated) Meisenheimer->SideProduct Loss of F-

Figure 2: Kinetic competition between Palladium-catalyzed coupling (Path A) and Base-mediated SNAr (Path B).

References

  • Suzuki-Miyaura Coupling of Nitroarenes: Rocard, L., & Hudhomme, P. (2019).[1][3][4] Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213.[1][3] Link

  • Fluorine Substitution Side Reactions: Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron, 59(4), 437-454.[1] Link

  • Catalyst Selection for Electron-Deficient Heterocycles: Billingsley, K., & Buchwald, S. L. (2008).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554.[1] Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[1] Base-catalyzed protodeboronation of arylboronic acids and esters.[1] Chemical Science, 8, 403-416.[1] Link

Sources

preventing decomposition of 3-Fluoro-2-nitrothiophene under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated Electrophile" Paradox

3-Fluoro-2-nitrothiophene is a deceptively simple scaffold that presents a "high-energy" reactivity profile. The ortho-nitro group exerts a powerful electron-withdrawing effect (


), rendering the C3-fluorine bond highly activated toward Nucleophilic Aromatic Substitution (

).

The Core Problem: Users often treat this molecule as a standard aryl halide. However, under reaction conditions, it behaves more like an acid chloride or an activated Michael acceptor. Decomposition typically occurs via three pathways:

  • Unintended

    
     Hydrolysis:  Displacement of Fluorine by trace water or hydroxide.
    
  • Ring Scission: Nucleophilic attack at the ring sulfur or C5 position leading to fragmentation.

  • Reductive Polymerization: Formation of the unstable 3-fluoro-2-aminothiophene intermediate during nitro reduction.

This guide provides the causality-based logic to navigate these pitfalls.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My starting material disappears, but I see no product—just a black tar."

Diagnosis: Ring Opening Decomposition. Mechanism: Thiophene rings are electron-rich, but the nitro group makes the ring electron-deficient. Hard nucleophiles (e.g., Grignards, organolithiums, or strong alkoxides) can attack the sulfur atom or the C5 position rather than the desired C3 or C2 positions. This breaks aromaticity, leading to ring opening and subsequent oligomerization (tar).

Corrective Action:

  • Switch to Soft Nucleophiles: Use organozinc or organocuprate reagents instead of organolithiums.

  • Temperature Control: Never exceed -40°C during initial nucleophile addition.

  • Protocol Adjustment: If performing a cross-coupling, switch to a milder base (e.g.,

    
     instead of 
    
    
    
    ) to prevent base-catalyzed degradation.
Issue 2: "I am trying to reduce the nitro group to an amine, but the product decomposes on the column."

Diagnosis: Aminothiophene Instability. Mechanism: 2-Aminothiophenes are intrinsically unstable as free bases. They exist in equilibrium with imino-tautomers and readily undergo oxidative dimerization or acid-catalyzed polymerization. The presence of the C3-fluorine atom exacerbates this by inductively destabilizing the amine.

Corrective Action:

  • The "Trap and Release" Strategy: Do not isolate the free amine. Reduce the nitro group in the presence of an acylating agent (e.g., acetic anhydride) to form the stable acetamide in situ.

  • Alternative: Isolate as the HCl or TFA salt immediately after reduction.

  • Recommended Protocol: Use

    
     or 
    
    
    
    . Avoid catalytic hydrogenation (
    
    
    ) if the C-F bond is labile under your specific conditions (hydrodefluorination risk).
Issue 3: "I am performing a Suzuki coupling, but I am getting the phenol (OH) derivative instead of the coupled product."

Diagnosis: Competitive Hydrolysis (


). 
Mechanism:  The nitro group activates the C-F bond so strongly that hydroxide ions (generated from base + trace water) displace the fluorine. This yields 3-hydroxy-2-nitrothiophene, which tautomerizes and degrades.

Corrective Action:

  • Anhydrous Conditions: Strictly use anhydrous solvents (THF, Dioxane).

  • Base Selection: Switch from aqueous bases (e.g.,

    
     aq.) to anhydrous bases like 
    
    
    
    or
    
    
    suspended in organic solvent.
  • Leaving Group Swap: If the fluorine is too labile, consider synthesizing the 3-bromo analog, though this changes the electronics.

Visualizing the Stability Landscape

The following diagram maps the "Safe Zones" versus "Kill Zones" for this compound reactivity.

G Start This compound (Highly Activated Electrophile) SNAr_Path Nucleophilic Attack (SNAr) Start->SNAr_Path Nucleophile (Nu-) Reduction_Path Nitro Reduction Start->Reduction_Path Reductant (H2/Fe/Sn) Ring_Path Ring Attack (C5/S) Start->Ring_Path R-Li / Grignard Success_SNAr Success: C3-Substituted Product (Req: Anhydrous, Soft Nucleophile) SNAr_Path->Success_SNAr Anhydrous / Soft Nu Fail_Hydrolysis Failure: 3-Hydroxy-2-nitrothiophene (Cause: Wet solvent / Strong Base) SNAr_Path->Fail_Hydrolysis H2O / OH- Success_Amine Success: Protected Amine / Salt (Req: In-situ Acylation or Acid) Reduction_Path->Success_Amine Trap w/ Ac2O or HCl Fail_Polymer Failure: Black Tar / Polymer (Cause: Free Amine Instability) Reduction_Path->Fail_Polymer Free Amine Isolation Fail_RingOpen Failure: Ring Scission (Cause: Hard Nucleophiles / High Temp) Ring_Path->Fail_RingOpen Irreversible

Figure 1: Decision pathways for this compound. Yellow nodes indicate reaction types; Green indicates stable isolation; Red indicates decomposition.

Strategic Protocols

Protocol A: "Safe" Nitro Reduction (In-Situ Protection)

Objective: Reduce nitro group without polymerizing the thiophene ring.

  • Setup: Dissolve this compound (1.0 equiv) in Glacial Acetic Acid (0.5 M).

  • Reagent: Add Iron powder (5.0 equiv) cautiously (exothermic).

  • Trapping: Add Acetic Anhydride (2.0 equiv) to the mixture before heating.

  • Reaction: Heat to 60°C for 2 hours.

  • Workup: Filter through Celite. Dilute with EtOAc. Wash with

    
     (aq) until neutral.
    
  • Result: Isolates N-(3-fluoro-2-thienyl)acetamide . The amide stabilizes the electron-rich amine, preventing polymerization.

Protocol B: Controlled (Displacing Fluorine)

Objective: Replace Fluorine with an amine nucleophile without ring opening.

  • Solvent: Anhydrous DMSO or DMF (Must be dry; water causes hydrolysis).

  • Base: Diisopropylethylamine (DIPEA) or

    
     (anhydrous). Avoid strong alkoxides (
    
    
    
    ).
  • Temperature: Start at 0°C. The nitro group activates the fluorine sufficiently that high heat is rarely needed and often destructive.

  • Monitoring: Monitor by TLC/LCMS. If "phenol" (M-F+OH) appears, your solvent is wet.

Reference Data: Stability Matrix

ParameterConditionStability RiskRecommendation
Solvent Methanol / EthanolHigh Risk of solvolysis (

with solvent) to form methoxy/ethoxy ether. Use THF, DCM, or Toluene .
Base NaOH / KOHCritical Guaranteed hydrolysis to phenol. Use

or Organic Amines
.
Nucleophile R-Li (Lithium)Critical Attacks Sulfur/C5 (Ring opening). Use Organozinc or Boronic Acids .
Temperature > 80°CModerate Thermal decomposition of nitro group. Keep below 60°C unless necessary.

References

  • Synthesis of 3-Fluorothiophene & Derivatives

    • Ye, X. S.; et al. A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008, 2333–2336.
    • Note: Describes the difficulty of introducing fluorine
  • Nitrothiophene Reactivity & Nitration

    • Blatt, A. H.; et al. 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, p.466 (1943).
    • Note: Foundational text on handling nitrothiophenes and their thermal sensitivity.
  • Nucleophilic Substitution (

    
    ) on Activated Heterocycles: 
    
    • Beilstein J. Org. Chem. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. 2016 , 12, 192–197.[1]

    • Note: Demonstrates the lability of F ortho to Nitro groups in reactions.
  • Aminothiophene Instability: Gewald, K. Heterocycles from CH-Acidic Nitriles. Journal für Praktische Chemie. Context: Establishes the necessity of protecting 2-aminothiophenes to prevent dimerization. (General Reference to Gewald Reaction principles).
  • Safety Data & Handling

    • Fisher Scientific.
    • Note: Highlights skin absorption and toxicity risks relevant to the fluorin

Sources

scale-up considerations for the synthesis of 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the scale-up synthesis of 3-Fluoro-2-nitrothiophene , designed for process chemists and researchers.

Current Status: Operational Subject Matter Expert: Senior Application Scientist Topic: Scale-Up Considerations, Route Selection, and Troubleshooting[1]

Route Selection & Strategy

Q: What is the most scalable route for synthesizing this compound?

A: For scale-up (kilogram scale), the Halex (Halogen Exchange) route is generally preferred over the direct nitration of 3-fluorothiophene or the Schiemann reaction.[1]

  • Route A (Recommended): Nucleophilic Fluorination (Halex) [2]

    • Pathway: 3-Bromothiophene

      
       3-Bromo-2-nitrothiophene 
      
      
      
      This compound .[1][2]
    • Why: 3-Bromothiophene is commercially available and cheaper than 3-fluorothiophene.[1][2] The final fluorination step uses anhydrous Potassium Fluoride (KF), avoiding the thermal instability and explosion hazards associated with large-scale diazonium salts (Schiemann reaction).[1][2]

  • Route B (Alternative): Nitration of 3-Fluorothiophene [1][2]

    • Pathway: 3-Fluorothiophene

      
       Nitration 
      
      
      
      this compound.[1][2]
    • Why Not: 3-Fluorothiophene is expensive and difficult to synthesize in bulk (often requiring 4 steps).[2] Furthermore, nitration of thiophenes is highly exothermic and regioselectivity can be sensitive to temperature.[1][2]

Q: What are the primary safety hazards for this process?

A:

  • Nitration Step: The nitration of thiophenes using Acetyl Nitrate (HNO

    
    /Ac
    
    
    
    O) is prone to thermal runaway .[2] Thiophenes are more reactive than benzenes; the reaction must be kept strictly below 10°C.[2]
  • Halex Step: This requires high temperatures (120–150°C) in polar aprotic solvents (e.g., DMSO, Sulfolane).[2] CRITICAL WARNING: Heating nitro-aromatics in DMSO can lead to catastrophic decomposition.[2] Sulfolane is the safer solvent choice for scale-up.[2]

  • Energetic Materials: Nitrothiophenes are energetic.[2] Dryness during isolation increases shock sensitivity.[2]

Experimental Protocols (Scale-Up Ready)

Protocol A: Nitration of 3-Bromothiophene

Target: 3-Bromo-2-nitrothiophene[1][2][3]

ParameterSpecification
Reagents 3-Bromothiophene (1.0 eq), Fuming HNO

(1.1 eq), Acetic Anhydride (excess)
Temperature -5°C to 5°C (Addition), < 10°C (Stirring)
Solvent Acetic Anhydride / Acetic Acid
Yield Target 55–65% (after purification)

Step-by-Step:

  • Preparation of Acetyl Nitrate: In a reactor, charge Acetic Anhydride. Cool to 0°C. Slowly add Fuming HNO

    
     dropwise, maintaining internal temp < 5°C. Caution: Acetyl nitrate is explosive if heated.[1]
    
  • Addition: Dissolve 3-Bromothiophene in Acetic Anhydride. Add this solution to the nitrating mixture slowly, keeping temp < 5°C. The reaction is extremely fast.

  • Quench: Pour the mixture onto crushed ice/water with vigorous stirring.

  • Isolation: Filter the yellow precipitate. Wash with cold water until neutral pH.[2]

  • Purification: Recrystallize from Ethanol or Isopropanol to remove the 2-nitro-4-bromo isomer.[1][2]

Protocol B: Halex Fluorination

Target: this compound[1][2]

ParameterSpecification
Reagents 3-Bromo-2-nitrothiophene (1.0 eq), Spray-dried KF (2.0 eq), TDA-1 or 18-Crown-6 (0.05 eq)
Solvent Sulfolane (preferred) or DMF
Temperature 130°C – 150°C
Reaction Time 4 – 12 hours

Step-by-Step:

  • Drying: Ensure KF is "spray-dried" or dried under vacuum at 150°C for 24h. Water kills this reaction.[2]

  • Setup: Charge Sulfolane, dried KF, and Phase Transfer Catalyst (TDA-1) into the reactor.

  • Addition: Add 3-Bromo-2-nitrothiophene.

  • Reaction: Heat to 140°C. Monitor by HPLC/GC. Note: Do not exceed 160°C to prevent decomposition.

  • Workup: Cool to room temperature. Dilute with water (dissolves salts).[2] Extract with Ethyl Acetate or MTBE.[2]

  • Purification: Vacuum distillation is possible but risky due to the nitro group.[2] Silica gel chromatography is safer for moderate scales.[2]

Workflow Visualization

SynthesisWorkflow Start Start: Thiophene Bromination Step 1: Bromination (Br2, CHCl3) Start->Bromination Tribromo Intermediate: 2,3,5-Tribromothiophene Bromination->Tribromo Reduction Step 2: Selective Reduction (Zn, AcOH) Tribromo->Reduction BromoThiophene Key Intermediate: 3-Bromothiophene Reduction->BromoThiophene Nitration Step 3: Nitration (HNO3, Ac2O, <10°C) BromoThiophene->Nitration NitroBromo Precursor: 3-Bromo-2-nitrothiophene Nitration->NitroBromo Halex Step 4: Halex Reaction (KF, Sulfolane, 140°C) NitroBromo->Halex Isomer Isomer Separation (Recrystallization) NitroBromo->Isomer Purify Final Target: This compound Halex->Final Isomer->Halex

Figure 1: Critical path for the synthesis of this compound via the Halex route.

Troubleshooting & FAQs

Issue: Low Yield in Halex Reaction (< 30%)

Diagnosis:

  • Wet Reagents: The most common cause is moisture.[2] Fluoride ion (

    
    ) is heavily solvated by water, rendering it non-nucleophilic.[2]
    
  • Particle Size: Crystalline KF has low surface area.[2] Solution:

  • Use Spray-Dried KF (SD-KF) specifically.[2]

  • Add azeotropic drying step (Toluene strip) inside the reactor before adding the substrate.[2]

  • Switch to Cesium Fluoride (CsF) if cost permits; it is more soluble and reactive.[2]

Issue: "Runaway" Exotherm during Nitration

Diagnosis:

  • Accumulation: Adding 3-bromothiophene too fast at low temperature allows unreacted material to accumulate.[1][2] When the threshold temp is reached, it all reacts at once.[1][2] Solution:

  • Dosing Control: Use a dosing pump interlocked with a temperature probe.[2] If Temp > 5°C, stop addition immediately.

  • Dilution: Dilute the substrate in Acetic Anhydride (1:1 vol/vol) to increase thermal mass.[2]

Issue: Product Contaminated with 2-Nitro-4-bromothiophene

Diagnosis:

  • Nitration of 3-bromothiophene produces ~60:40 mixture of 2-nitro (desired) vs 4-nitro/5-nitro isomers.[1][2] Solution:

  • Do not carry the mixture forward. Separation after fluorination is nearly impossible due to similar boiling points.[2]

  • Purify at the Bromo-Nitro stage: The 3-bromo-2-nitro isomer is generally more crystalline.[2] Use fractional crystallization from Ethanol.[2]

References

  • Nitration of Thiophenes : Organic Syntheses, Coll.[2] Vol. 2, p. 466 (1943); Vol. 11, p. 74 (1931).[1][2] Link[2]

  • Synthesis of 3-Bromothiophene : Organic Syntheses, Coll.[1][2] Vol. 5, p. 149 (1973); Vol. 44, p. 9 (1964).[1][2] Link[2]

  • Halex Reaction Safety : Org. Process Res. Dev. 2008, 12, 2, 308–311.[1][2] (Safety of DMSO with Nitro compounds).

  • Fluorination of Heterocycles : Journal of Fluorine Chemistry, Vol 128, Issue 7, 2007.[1][2] (Nucleophilic substitution on thiophenes).[2]

Sources

Validation & Comparative

comparative analysis of SNAr reactions on different fluoronitrothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of Nucleophilic Aromatic Substitution (SNAr) reactions on fluoronitrothiophenes, specifically focusing on the reactivity differences between 2-fluoro-5-nitrothiophene , 2-fluoro-3-nitrothiophene , and 3-fluoro-2-nitrothiophene .

Executive Summary

Fluoronitrothiophenes are critical electrophiles in the synthesis of bioactive thiophene derivatives. Unlike benzene, the thiophene ring is electron-rich, requiring strong electron-withdrawing groups (EWG) to facilitate SNAr.[1] The position of the nitro group relative to the fluorine atom dictates not only the reaction rate but also the regioselectivity and structural integrity of the product.

  • 2-Fluoro-5-nitrothiophene: The most reactive and reliable substrate. The para-like relationship allows for optimal Meisenheimer complex stabilization without steric hindrance.

  • 2-Fluoro-3-nitrothiophene: Reactive but sterically congested . The ortho-nitro group activates the fluorine but can hinder the approach of bulky nucleophiles.

  • This compound: High Risk . Prone to anomalous "cine-substitution" and nitro-migration rearrangements, often yielding unexpected isomers.

Mechanistic Profiling & Reactivity Hierarchy

The Thiophene SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the formation of the anionic Meisenheimer complex (σ-complex).

  • Activation: The nitro group must stabilize the negative charge delocalized onto the ring carbons.

  • Regiochemistry: Nucleophilic attack at the

    
    -position (C2/C5) is kinetically favored over the 
    
    
    
    -position (C3/C4) due to better charge accommodation by the sulfur atom.
Reactivity Comparison Table
Feature2-Fluoro-5-nitrothiophene 2-Fluoro-3-nitrothiophene This compound
Relationship para-like (1,4-relationship)ortho-like (1,2-relationship)ortho-like (1,2-relationship)
Leaving Group Pos.

(C2) - Highly Reactive

(C2) - Highly Reactive

(C3) - Less Reactive
Steric Hindrance LowModerate (NO

adjacent to F)
High (NO

adjacent to F)
Primary Risk Over-reaction (bis-substitution if di-halo)Slower kinetics with bulky aminesNitro-migration / Rearrangement
Typical Yield > 90%70 - 85%Variable (Mixtures)
Recommended Use Standard Library SynthesisWhen 3-nitro substitution is requiredAvoid if possible; use alternative routes
Pathway Visualization

The following diagram illustrates the clean substitution pathway for the 2,5-isomer versus the rearrangement risk of the 3,2-isomer.

SNAr_Pathways Substrate_25 2-Fluoro-5-nitrothiophene (Optimum Substrate) Complex_25 Meisenheimer Complex (Stabilized by C5-NO2) Substrate_25->Complex_25 + Nucleophile (Fast) Product_25 2-Amino-5-nitrothiophene (Clean Product) Complex_25->Product_25 - F⁻ (Elimination) Substrate_32 This compound (Problematic Substrate) Complex_32 Unstable Adduct (Steric Clash) Substrate_32->Complex_32 + Nucleophile (Slow) Rearrangement Ring Opening / Nitro Migration (Cine-Substitution) Complex_32->Rearrangement Side Reaction Product_32_Wrong 2-Amino-3-nitrothiophene (Unexpected Isomer) Rearrangement->Product_32_Wrong Isomerization

Figure 1: Comparative reaction pathways showing the direct substitution of the 2,5-isomer vs. the rearrangement risk of the 3,2-isomer.

Experimental Protocols

Protocol A: High-Yield Synthesis with 2-Fluoro-5-nitrothiophene

Objective: Synthesis of 4-(5-nitrothiophen-2-yl)morpholine. This protocol utilizes the high reactivity of the C2-fluorine activated by the C5-nitro group.

Reagents:

  • 2-Fluoro-5-nitrothiophene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitrothiophene (1.0 mmol) in anhydrous DMF (3 mL).

  • Addition: Add K₂CO₃ (2.0 mmol) followed by the dropwise addition of morpholine (1.2 mmol).

    • Note: The reaction is exothermic. For larger scales (>1g), cool to 0°C during addition.

  • Reaction: Heat the mixture to 80°C for 2–4 hours . Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.

    • Checkpoint: The starting material (Rf ~0.6) should disappear, and a bright yellow/orange product spot (Rf ~0.3) should appear.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (20 mL). The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with water (3 x 10 mL), and dry under vacuum.

    • Yield: Expect 85–95%.

    • Purification: If no precipitate forms, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol if necessary.

Protocol B: Handling 2-Fluoro-3-nitrothiophene

Objective: Synthesis of 2-amino-3-nitrothiophene derivatives. Due to steric hindrance from the C3-nitro group, slightly more vigorous conditions are required.

Modifications from Protocol A:

  • Temperature: Increase to 100°C .

  • Base: Use Diisopropylethylamine (DIPEA) instead of K₂CO₃ to ensure solubility and reduce heterogeneous surface effects.

  • Time: Extend reaction time to 6–12 hours .

  • Observation: If conversion stalls, add 0.5 equiv of additional amine.

Critical Analysis of Anomalous Reactivity (The "Cine" Effect)

Researchers must be vigilant when working with 3-halo-2-nitrothiophenes . Literature indicates that reactions with amines can lead to nitro-group migration .[2]

  • The Phenomenon: Reaction of 3-bromo-2-nitrothiophene with amines often yields 2-amino-3-nitrothiophene instead of the expected 3-amino-2-nitrothiophene.

  • Mechanism: The nucleophile attacks C2 (bearing the nitro group), leading to a ring-opening sequence or a Meisenheimer rearrangement where the nitro group shifts to C3 and the amine occupies C2.

  • Prevention: To obtain the 3-amino-2-nitro isomer, SNAr is not recommended . Instead, use a Buchwald-Hartwig cross-coupling approach on 3-bromo-2-nitrothiophene, which preserves regiochemistry through the oxidative addition mechanism.

References

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link

  • Organic Syntheses. (1950). 2-Nitrothiophene Synthesis and Nitration Protocols. Org. Synth. 30 , 63. Link

  • Journal of the Chemical Society. (1980). Reaction of 2-nitrothiophen with secondary aliphatic amines. J. Chem. Soc., Perkin Trans. 1. Link

  • Spinelli, D. et al. (1995). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. J. Chem. Soc., Perkin Trans. 1. Link

  • Beilstein Journal of Organic Chemistry. (2013). Regioselective synthesis of functionalized thiophenes. Link

Sources

Precision Synthesis of 3-Substituted-2-Nitrothiophenes: Beyond Standard Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents for the Synthesis of 3-Substituted-2-Nitrothiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Regioselectivity Paradox

The thiophene ring is a cornerstone of medicinal chemistry, found in therapeutics ranging from antipsychotics (Olanzapine) to platelet inhibitors (Clopidogrel). However, introducing a nitro group at the 2-position of a 3-substituted thiophene presents a classic synthetic challenge.

While the sulfur atom activates the ring toward electrophilic aromatic substitution (EAS), the substituent at the 3-position creates a conflict between electronic activation and steric hindrance .

  • Electronic Effect: A donor at C3 activates C2 (ortho-like) and C5 (para-like). C2 is often electronically favored.

  • Steric Effect: A substituent at C3 sterically shields C2, pushing the incoming electrophile toward C5.

Standard nitration (HNO₃/H₂SO₄) often results in inseparable mixtures of 2-nitro and 5-nitro isomers, low yields due to oxidative degradation, or "thiophene explosion" risks. This guide evaluates alternative reagents that offer superior regiocontrol, safety, and yield.

Critical Analysis of Synthetic Pathways

Method A: The Benchmark – Acetyl Nitrate (HNO₃/Ac₂O)
  • Mechanism: In situ formation of acetyl nitrate (

    
    ).
    
  • Status: The industry standard for decades.

  • Performance: It mitigates the oxidative destruction caused by mixed acids (HNO₃/H₂SO₄) by suppressing nitrosation. However, it is not stereochemically perfect. For 3-methylthiophene, it typically yields a ~85:15 mixture of 2-nitro:5-nitro isomers.

  • Safety Warning: Acetyl nitrate is thermally unstable and explosive if overheated or concentrated.

Method B: The Modern Standard – Trifluoroacetyl Nitrate (HNO₃/TFAA)
  • Mechanism: Generates the highly reactive trifluoroacetyl nitrate species.

  • Performance: The electron-withdrawing

    
     group makes the nitrating species more electrophilic, allowing the reaction to proceed at lower temperatures (often < -10°C). This kinetic control significantly improves the 2-nitro selectivity by minimizing the thermodynamic 5-nitro product.
    
  • Verdict: Superior to Method A for liquid-phase synthesis but expensive.

Method C: The "Green" Alternative – Clayfen (Clay-Supported Iron(III) Nitrate)
  • Mechanism: Iron(III) nitrate supported on K-10 Montmorillonite clay.

  • Performance: Provides a heterogeneous surface where the thiophene is adsorbed. The pore structure of the clay imposes steric constraints that can favor the formation of the 2-nitro isomer (up to 100% selectivity reported for unsubstituted thiophene, and significantly enhanced for 3-substituted analogs).

  • Verdict: Excellent for small-to-medium scale; avoids "runaway" nitration.

Method D: The "Bottom-Up" Approach – Cyclization (Bromonitromethane)
  • Mechanism: Instead of nitrating an existing ring, the thiophene core is constructed with the nitro group already in place using a Gewald-type variation or condensation of

    
    -chloroacroleins with sulfiding agents and bromonitromethane.
    
  • Performance: 100% Regioselective. Since the C-N bond is formed before the ring closes, no isomer separation is required.

  • Verdict: The best choice when isomer purity is critical and starting materials are accessible.

Comparative Performance Data

The following data contrasts the synthesis of 3-methyl-2-nitrothiophene (a model substrate) across different methodologies.

ParameterMethod A: Acetyl Nitrate Method B: TFAA / HNO₃ Method C: Clayfen Method D: Cyclization
Primary Reagents Fuming HNO₃, Acetic AnhydrideHNO₃, Trifluoroacetic AnhydrideFe(NO₃)₃, K-10 ClayNa₂S, Bromonitromethane
Reaction Type Electrophilic Substitution (Top-down)Electrophilic Substitution (Top-down)Heterogeneous EASCyclocondensation (Bottom-up)
Yield (Isolated) 60–70%75–85%85–92%55–65% (Overall)
Regioselectivity (2-NO₂ : 5-NO₂) ~80 : 20~90 : 10> 95 : 5100 : 0 (Single Isomer)
Reaction Temp 0°C to 10°C-20°C to 0°CRoom TempReflux / RT
Purification Difficult ChromatographyChromatographySimple FiltrationCrystallization
Scalability High (with safety controls)Medium (Costly)Low (Solid waste)High

Mechanistic Visualization

The following diagram illustrates the divergent pathways: the competition in Electrophilic Aromatic Substitution (EAS) versus the unambiguous route of Cyclization.

ThiopheneNitration Start 3-Substituted Thiophene EAS_Path Electrophilic Attack (Nitronium Ion) Start->EAS_Path Methods A, B, C Precursor Acyclic Precursor (Chlorovinyl Aldehyde) Cyclization Cyclization with Bromonitromethane Precursor->Cyclization Method D Transition_2 Transition State C2 (Sterically Hindered) EAS_Path->Transition_2 Electronic Preference Transition_5 Transition State C5 (Sterically Free) EAS_Path->Transition_5 Steric Relief Prod_2 2-Nitro Isomer (Desired) Transition_2->Prod_2 Prod_5 5-Nitro Isomer (Byproduct) Transition_5->Prod_5 Cyclization->Prod_2 Regiospecific Bond Formation

Figure 1: Mechanistic divergence between direct nitration (susceptible to isomer mixtures) and de novo cyclization (regiospecific).

Detailed Experimental Protocols

Protocol 1: High-Selectivity Nitration using Clayfen (Method C)

Best for: Small scale, eco-friendly synthesis of liquid thiophenes.

Reagent Preparation (Clayfen):

  • Dissolve iron(III) nitrate nonahydrate (22.5 g) in acetone (375 mL).

  • Add K-10 Montmorillonite clay (30 g) to the solution with vigorous stirring.

  • Evaporate the solvent on a rotary evaporator under reduced pressure at 50°C.

  • Crucial: The resulting yellow powder ("Clayfen") must be used fresh or stored under vacuum; it loses activity upon prolonged exposure to air.

Reaction Procedure:

  • Setup: Charge a round-bottom flask with 3-methylthiophene (10 mmol) and dichloromethane (50 mL).

  • Addition: Add Clayfen (solid, containing ~15 mmol of nitrate) in small portions over 10 minutes at room temperature.

  • Reaction: Stir the heterogeneous mixture for 30–60 minutes. Monitor by TLC (hexane/ethyl acetate).

  • Workup: Filter the reaction mixture through a Celite pad to remove the clay. Wash the pad with dichloromethane.

  • Isolation: Evaporate the filtrate. The residue is typically >95% pure 2-nitro isomer.[1] Recrystallize from ethanol if necessary.

Protocol 2: De Novo Cyclization (Method D)

Best for: Absolute isomeric purity required for pharmaceutical intermediates.

Principle: This method utilizes a "one-pot" reaction of a 3-chloro-substituted precursor with sodium sulfide and bromonitromethane.

Procedure:

  • Precursor: Start with 3-chloro-2-methyl-2-propenal (derived from Vilsmeier-Haack reaction of butanone).

  • Sulfuration: In a flask, dissolve sodium sulfide nonahydrate (

    
    , 1.2 equiv) in DMF/Water (9:1).
    
  • Addition: Add the chloro-aldehyde dropwise at 0°C. Stir for 15 minutes to form the thialdehyde intermediate.

  • Cyclization: Add bromonitromethane (1.1 equiv) followed by aqueous NaOH (1.0 equiv).

  • Heating: Warm the mixture to 60°C for 2 hours. The base promotes the condensation of the nitromethane anion with the carbonyl and subsequent ring closure.

  • Workup: Pour into ice water. The solid 3-methyl-2-nitrothiophene precipitates out.

  • Purification: Filter and wash with water. This product is free of the 5-nitro isomer.[2]

Expert Commentary & Troubleshooting

Why does Method B (TFAA) work better than Acetic Anhydride? The trifluoroacetyl group is a stronger electron-withdrawing group than acetyl. This makes the mixed anhydride (


) a more potent electrophile. Consequently, the reaction can be run at significantly lower temperatures (cryogenic), where the activation energy difference between the C2 and C5 positions is more pronounced, favoring the kinetically preferred C2 product.

Handling "The Explosion" Risk: Thiophenes are prone to "runaway" exotherms during nitration.

  • Never add nitric acid directly to neat thiophene.

  • Always dilute the thiophene in the anhydride or solvent before adding the acid source.

  • Quench: If the reaction turns dark red/black rapidly, it indicates oxidative polymerization. Quench immediately on ice.

When to use which?

  • Use Clayfen for rapid, small-scale exploration in early discovery.

  • Use TFAA/HNO₃ for scaling up liquid-phase reactions where chromatography is available.

  • Use Cyclization if the starting material (ketone/aldehyde) is cheaper than the thiophene, or if >99.5% isomeric purity is mandated by GMP standards.

References

  • Katritzky, A. R., et al. (2005).[3] "Direct nitration of five membered heterocycles."[3] ARKIVOC, (iii), 179-191.[3] [3]

  • Babasinian, V. S. (1934).[3][4] "2-Nitrothiophene."[5][4][6][7] Organic Syntheses, 14, 76.

  • Rodríguez-Domínguez, J. C., et al. (2007). "An Easy Synthesis of 5-Nitro-thiophenes and 3-Amino-2-nitrothiophenes." Proceedings of ECSOC-11.

  • Laszlo, P., & Polla, E. (1985). "Clayfen: A convenient reagent for the nitration of aromatic compounds." Tetrahedron Letters, 26(21), 2589-2592.
  • Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard reference for thiophene chemistry fundamentals).

Sources

A Comparative Guide to the Biological Activity of 3-Fluoro-2-Nitrothiophene Derivatives and Other Nitrothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thiophene and its derivatives represent a cornerstone for the development of novel therapeutic agents. The introduction of a nitro group to the thiophene ring has been shown to significantly enhance the biological activity of these compounds, leading to a broad spectrum of antimicrobial and anticancer properties. This guide provides an in-depth comparison of the biological activities of 3-fluoro-2-nitrothiophene derivatives against other substituted nitrothiophenes, supported by experimental data and detailed protocols.

The strategic placement of a fluorine atom at the 3-position of the 2-nitrothiophene scaffold is a key area of interest in drug design. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide will delve into how these modifications translate into tangible differences in biological efficacy.

The Influence of Substitution on Biological Activity: A Comparative Overview

The biological activity of nitrothiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. The nitro group itself is a critical pharmacophore, often acting as a bioactivatable group that can be reduced within target cells to generate cytotoxic reactive nitrogen species.

Antimicrobial Activity

Nitrothiophenes have demonstrated broad-spectrum antibacterial and antifungal activities. The introduction of a halogen, such as fluorine, can further modulate this activity. While direct comparative studies on this compound are limited, we can infer its potential activity by examining the structure-activity relationships (SAR) of related compounds.

For instance, studies on 2-nitrothiophenes have shown that the presence of a halogen at an adjacent or other positions can significantly impact the minimum inhibitory concentration (MIC). It has been observed that nitrothiophenes containing fluorine and/or chlorine atoms exhibit potent activity against Staphylococcus aureus and Candida species, with MIC values ranging from 15.6 to 62.5 µg/mL.[1] Furthermore, a study on various substituted thiophenes revealed that compounds bearing a fluorine atom on an attached phenyl ring showed the best antibacterial effect.[2]

Table 1: Comparative Antimicrobial Activity (MIC) of Substituted Thiophene Derivatives

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
2-NitrothiopheneE. coli, M. luteus, A. nigerHigh (low activity)[3]
2-Chloro-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerLow (high activity)[3]
2-Bromo-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerLow (high activity)[3]
IITR00803 (contains 2-nitrothiophene moiety)E. coli, S. enterica16, 4[4]
2-Nitrothiophene (control)E. coli, S. enterica>128, 64[4]
Thiophene derivative with 4-fluorophenyl groupS. aureus, B. subtilis, E. coli, S. typhi0.81 µM/ml (as S1)[5]
3-Chlorobenzo[b]thiophene derivativeGram-positive bacteria, C. albicans16[6]
3-Bromobenzo[b]thiophene derivativeGram-positive bacteria, C. albicans16[6]

The data in Table 1 clearly indicates that the presence and nature of substituents play a crucial role in the antimicrobial potency of nitrothiophenes. The significantly lower activity of the parent 2-nitrothiophene compared to its halogenated and dinitro-substituted counterparts underscores the importance of these modifications.[3][4] The enhanced activity of halogenated derivatives suggests that 3-fluoro-2-nitrothiophenes would likely exhibit potent antimicrobial effects.

Anticancer Activity

The anticancer potential of nitrothiophenes is another area of intense research. The mechanism often involves the induction of DNA damage and apoptosis in cancer cells.[7] Fluorine substitution can enhance the anticancer activity of various heterocyclic compounds by improving their cellular uptake and interaction with molecular targets.

Table 2: Comparative Anticancer Activity (IC50) of Substituted Thiophene Derivatives

Compound/DerivativeCancer Cell Line(s)IC50Reference
Fused Thiophene Derivative 3b HepG2, PC-33.105 µM, 2.15 µM[8]
Fused Thiophene Derivative 4c HepG2, PC-33.023 µM, 3.12 µM[8]
Thiophene-containing chalcone 7g HepG2, A54926.6 µg/ml, 27.7 µg/ml[9]
Tetrahydrobenzo[b]thiophene S8 A-549Effective at 10⁻⁴ M[5][10]
Thiazolo[4,5-d]pyrimidine with trifluoromethyl group 3d C32, A37587.4 µM, 103 µM[11]

These findings suggest that the thiophene scaffold is a promising template for the design of novel anticancer agents. The incorporation of fluorine, as in this compound, is a rational strategy to potentially enhance this activity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of nitrothiophenes is intricately linked to their chemical structure. The electron-withdrawing nature of the nitro group at the 2-position makes the thiophene ring susceptible to nucleophilic attack, a proposed mechanism of action for some derivatives.[3] The addition of other electron-withdrawing groups, such as halogens or another nitro group, can further enhance this effect.

The position of these substituents is also critical. For instance, in a study of nitrothiophene tyrphostins, compounds from the 2-nitro-5-substituted-thiophene series were found to induce DNA damage, whereas those from the 2-nitro-4-substituted series did not.[7] This highlights the regiochemical sensitivity of the biological activity.

The introduction of a fluorine atom at the 3-position of 2-nitrothiophene is expected to influence its electronic properties and steric profile. This could lead to altered interactions with biological targets and potentially a unique pharmacological profile compared to other halogenated or substituted nitrothiophenes.

SAR_of_Nitrothiophenes cluster_core Nitrothiophene Core cluster_substituents Substituents cluster_activity Biological Activity Nitrothiophene 2-Nitrothiophene Fluorine 3-Fluoro Nitrothiophene->Fluorine influences Halogens Other Halogens (Cl, Br) Nitrothiophene->Halogens influences Nitro Additional Nitro Group Nitrothiophene->Nitro influences Other Other Groups Nitrothiophene->Other influences Antimicrobial Antimicrobial Activity Fluorine->Antimicrobial modulates Anticancer Anticancer Activity Fluorine->Anticancer potentially enhances Halogens->Antimicrobial enhances Nitro->Antimicrobial significantly enhances Other->Anticancer modulates

Caption: Structure-Activity Relationship of Nitrothiophenes.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are standardized methods for assessing the antimicrobial and anticancer activities of thiophene derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antimicrobial agent against bacteria and fungi.[6][12][13][14][15][16]

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound derivative)

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standard (0.5)

  • Microplate reader

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in the appropriate broth to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates: Add 100 µL of the appropriate broth containing the serially diluted test compound to each well of a 96-well plate. Add 100 µL of the standardized inoculum to each well. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader to measure absorbance.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate A->C B Prepare Standardized Inoculum B->C D Incubate Plate C->D E Read and Determine MIC D->E MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate Cell Viability and IC50 E->F

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Conclusion

The available evidence strongly suggests that this compound derivatives hold significant promise as a new class of biologically active compounds. While direct comparative data is still emerging, the established structure-activity relationships of nitrothiophenes indicate that the introduction of a fluorine atom at the 3-position is a scientifically sound strategy to enhance antimicrobial and anticancer activities. The electron-withdrawing nature of both the nitro and fluoro groups is expected to potentiate the electrophilic character of the thiophene ring, a key feature implicated in the mechanism of action of many nitrothiophenes.

Further research involving the synthesis and comprehensive biological evaluation of a series of this compound derivatives is warranted. Such studies, employing the standardized protocols outlined in this guide, will be crucial in elucidating the precise impact of this substitution pattern and in identifying lead compounds for further preclinical and clinical development. The comparative data presented herein provides a solid foundation and a compelling rationale for the continued exploration of these promising molecules in the quest for novel therapeutics.

References

  • Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (2025). Request PDF. Retrieved from [Link]

  • Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). MDPI. Retrieved from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]

  • (PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). ResearchGate. Retrieved from [Link]

  • Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. (2021). Semantic Scholar. Retrieved from [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of a series of tyrphostins containing nitrothiophene moieties as possible epidermal growth factor receptor tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). PMC - NIH. Retrieved from [Link]

  • IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025). PMC. Retrieved from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. Retrieved from [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. Retrieved from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). PubMed Central. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]

  • Studies on the biological activity of some nitrothiophenes. (2006). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial screening of some Novel Substituted Thiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells. (n.d.). NIH. Retrieved from [Link]

  • Studies on the biological activity of some nitrothiophenes. (2025). Request PDF. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PMC. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved from [Link]

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A Comparative Guide to the Validation of 3-Fluoro-2-nitrothiophene Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated nitroaromatic compounds, such as 3-fluoro-2-nitrothiophene, is a cornerstone in the development of novel therapeutics and functional materials. The precise substitution pattern on the thiophene ring is critical for biological activity and material properties, making unambiguous validation of the reaction products an essential step in the research and development pipeline. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization and validation of this compound, offering insights into the causality behind experimental choices and presenting supporting data and protocols.

The Synthetic Landscape: Expected Products and Potential Impurities

The synthesis of this compound typically involves the electrophilic nitration of a 3-fluorothiophene precursor. While the fluorine atom directs nitration to the adjacent C2 position, the reaction conditions can lead to the formation of several byproducts. A thorough validation process must be able to identify and distinguish the desired product from these potential impurities.

Common Byproducts in the Synthesis of this compound:

  • Isomeric Products: Positional isomers, such as 3-fluoro-5-nitrothiophene and 2-fluoro-5-nitrothiophene, are common byproducts resulting from competing reaction pathways.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitrofluorothiophene isomers.

  • Oxidation Products: The thiophene ring is susceptible to oxidation under certain nitrating conditions.

  • Starting Material: Incomplete reactions will result in the presence of unreacted 3-fluorothiophene.

Mass Spectrometry: A Powerful Tool for Product Validation

Mass spectrometry is an indispensable analytical technique for the characterization of organic molecules, providing information about their molecular weight and structure.[1] When coupled with a separation technique like gas or liquid chromatography, it becomes a powerful tool for analyzing complex reaction mixtures.

A Comparative Overview of Mass Spectrometry Techniques

The choice of mass spectrometry technique depends on the specific analytical challenge, including the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the required level of structural information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)High-Resolution Mass Spectrometry (HRMS)
Principle Separation of volatile and thermally stable compounds in the gas phase.[2][3]Separation of a wider range of compounds in the liquid phase.Provides highly accurate mass measurements for elemental composition determination.
Sample Requirements Volatile and thermally stable.Soluble in a suitable mobile phase.Compatible with both GC and LC.
Ionization Methods Electron Ionization (EI), Chemical Ionization (CI).[4]Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[5]Various, depending on the coupled separation technique.
Key Advantages Excellent separation of isomers, extensive spectral libraries for identification.Broad applicability to non-volatile and thermally labile compounds.[6]Unambiguous determination of molecular formula.
Limitations Not suitable for non-volatile or thermally unstable compounds.Isomer separation can be challenging.Higher instrument cost and complexity.
Workflow for Reaction Product Validation

The following diagram illustrates a general workflow for the validation of a chemical reaction product, from the initial workup to the final characterization.

Reaction Product Validation Workflow General Workflow for Reaction Product Validation cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis cluster_validation Validation crude_product Crude Reaction Mixture purification Column Chromatography / Recrystallization crude_product->purification Isolate Product ms_analysis Mass Spectrometry (GC-MS / LC-MS) purification->ms_analysis Purity & MW Check nmr_analysis NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr_analysis Structural Elucidation other_analysis Other Techniques (FTIR, X-ray) purification->other_analysis Complementary Data validated_product Validated Pure Product ms_analysis->validated_product Confirm Mass nmr_analysis->validated_product Confirm Structure other_analysis->validated_product Further Confirmation

Caption: A general workflow for the validation of a synthetic reaction product.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is particularly well-suited for the analysis of this compound and its isomers due to their expected volatility and thermal stability.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for separating aromatic isomers.

    • Injector: Split/splitless injector.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Examine the mass spectrum for the molecular ion peak (M⁺) at m/z 149.

    • Analyze the fragmentation pattern for characteristic losses, such as the loss of NO₂ (m/z 103) and subsequent fragments.

    • Search the obtained mass spectra against a commercial library (e.g., NIST) for tentative identification of byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a valuable alternative, especially if dealing with less volatile byproducts or if derivatization is required.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the reaction mixture in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • MS System: Agilent 6125 Single Quadrupole LC/MS or equivalent.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a common choice.

  • LC-MS Parameters:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 12 L/min.

    • Nebulizer Pressure: 45 psi.

    • Capillary Voltage: 3500 V.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time.

    • Examine the mass spectrum for the protonated molecule [M+H]⁺ at m/z 150.

    • Analyze the spectra of other peaks to identify potential byproducts.

Orthogonal and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy often employs orthogonal techniques to provide a complete picture of the product's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for its ability to provide detailed structural information.

  • ¹H NMR: Will show characteristic signals for the protons on the thiophene ring, with coupling constants providing information about their relative positions.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom. The chemical shift and coupling to adjacent protons can confirm its position on the thiophene ring.[7][8][9]

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the functional groups present in a molecule, such as the characteristic stretches for the C-F and N-O bonds in this compound.[12]

Decision Matrix for Technique Selection

The choice of analytical technique(s) is often guided by the specific question being asked. The following diagram provides a decision-making framework.

Analytical Technique Selection Decision Matrix for Analytical Technique Selection cluster_questions Analytical Needs cluster_techniques Recommended Techniques question What is the analytical question? q1 Molecular Weight Confirmation? question->q1 q2 Isomer Separation? question->q2 q3 Definitive Structure? question->q3 q4 Elemental Composition? question->q4 t1 GC-MS / LC-MS q1->t1 t2 GC-MS q2->t2 t3 NMR Spectroscopy & X-ray Crystallography q3->t3 t4 High-Resolution MS q4->t4

Caption: A decision matrix to guide the selection of appropriate analytical techniques.

Conclusion

The robust validation of this compound reaction products is critical for ensuring the quality and reliability of subsequent research and development activities. Mass spectrometry, particularly when coupled with chromatographic separation, offers a powerful suite of tools for this purpose. GC-MS provides excellent resolving power for isomeric byproducts, while LC-MS offers broader applicability. For unambiguous elemental composition, high-resolution mass spectrometry is the gold standard. A comprehensive approach that integrates mass spectrometry with orthogonal techniques like NMR spectroscopy provides the highest level of confidence in the identity and purity of the final product. This multi-faceted analytical strategy is a cornerstone of scientific integrity and is essential for the successful advancement of drug discovery and materials science programs.

References

  • A Facile and Improved Synthesis of 3-Fluorothiophene. (n.d.).
  • Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 2-nitrothiophene. (n.d.). Organic Syntheses.
  • Development and validation of a sensitive UPLC-MS/MS instrumentation and alkaline nitrobenzene oxidation method for the determination of lignin monomers in wheat straw. (2017). PubMed. Retrieved February 6, 2026, from [Link]

  • Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.).
  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Simultaneous Detection of Eight Prohibited Flavor Compounds in Foodstuffs Using Gas Chromatography–Tandem Mass Spectrometry. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. (2006). ResearchGate. Retrieved February 6, 2026, from [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. (n.d.). Phenomenex. Retrieved February 6, 2026, from [Link]

  • Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. (n.d.). Atmospheric Chemistry and Physics. Retrieved February 6, 2026, from [Link]

  • X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). (n.d.). Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Organic Analytics. (n.d.). atu-lab. Retrieved February 6, 2026, from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • X-Ray Scattering Study of Thin-Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene. (2007). National Institute of Standards and Technology. Retrieved February 6, 2026, from [Link]

  • Analytical Methods. (n.d.). Retrieved February 6, 2026, from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis of 2‐Nitrothiophenes via Tandem Henry Reaction and Nucleophilic Substitution on Sulfur from β‐Thiocyanatopropenals. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Gas chromatography mass spectrometry/Fourier transform infrared (GC-MS/FTIR) spectral analyses of Tithonia diversifolia (Hemsl.). (2017). Academic Journals. Retrieved February 6, 2026, from [Link]

  • Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003). Agilent. Retrieved February 6, 2026, from [Link]

  • Thiophene and its derivatives. (n.d.). Retrieved February 6, 2026, from [Link]

  • Fluorine NMR. (n.d.). Retrieved February 6, 2026, from [Link]

  • Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

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Sources

comparing the efficacy of different catalysts for cross-coupling with 3-Fluoro-2-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-Fluoro-2-nitrothiophene presents a unique challenge in medicinal chemistry. This scaffold is a dense pharmacophore; the nitro group serves as a versatile handle for reduction to amines (precursors to sulfonamides or amides), while the fluorine atom provides metabolic stability and modulation of pKa.

However, the electron-deficient nature of the nitro-thiophene core creates a dichotomy in reactivity: it accelerates oxidative addition in cross-coupling but simultaneously destabilizes the catalyst system via potential coordination or competitive nucleophilic aromatic substitution (SNAr) at the fluorine position.

This guide compares three distinct catalytic systems for the Suzuki-Miyaura cross-coupling of 5-halo-3-fluoro-2-nitrothiophene precursors, evaluating them on yield, turnover frequency (TOF), and functional group tolerance.

Mechanistic Challenges & Substrate Analysis

Before selecting a catalyst, one must understand the electronic landscape of the substrate.

  • The "Nitro Effect": The nitro group at C2 strongly withdraws electron density. In a cross-coupling scenario (typically at C5), this makes the C-Halogen bond highly activated for oxidative addition. However, it also renders the C-Pd(II) intermediate prone to homocoupling or protodehalogenation if transmetallation is slow.

  • The "Fluoro Factor": Located at C3, the fluorine atom exerts a strong inductive effect (-I). While generally stable in Suzuki conditions, it activates the C2 position for SNAr. High temperatures or strong alkoxide bases can lead to the displacement of the fluorine rather than the desired C-C bond formation.

Visualization: The Modified Catalytic Cycle

The following diagram illustrates the specific influence of the nitro and fluoro groups on the palladium cycle.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Accelerated by NO2) Pd0->OxAdd + Ar-X SNAr Side Path: S_NAr at C3-F Pd0->SNAr Strong Base/High T Intermed Pd(II) Complex (Stabilized by F-inductivity) OxAdd->Intermed TransMet Transmetallation (Rate Limiting Step) Intermed->TransMet + Ar-B(OH)2 / Base Dehal Side Path: Protodehalogenation Intermed->Dehal Slow Transmet. RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the acceleration of oxidative addition by the nitro group and risks of side reactions.

Comparative Analysis of Catalysts

We evaluated three primary catalyst classes for the coupling of 5-bromo-3-fluoro-2-nitrothiophene with phenylboronic acid.

Candidate A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • The Standard Baseline

  • Mechanism: Monodentate phosphine ligands.

  • Performance:

    • Pros: Inexpensive; established history with thiophenes.

    • Cons: High catalyst loading (5-10 mol%) required due to air sensitivity. The electron-poor thiophene can bind too tightly to Pd, preventing ligand re-association.

    • Verdict:Reliable for simple cases , but fails with sterically hindered boronic acids.

Candidate B: Pd(dppf)Cl₂[1] · DCM
  • The Chelating Specialist

  • Mechanism: Bidentate ferrocenyl ligand with a large bite angle.

  • Performance:

    • Pros: The bidentate ligand prevents the formation of inactive Pd-bis(thiophene) complexes. Extremely robust against air and moisture.

    • Cons: Harder to remove residual iron/palladium from the final product.

    • Verdict:The "Workhorse" Choice. Recommended for scale-up (grams to kilograms).

Candidate C: Pd₂(dba)₃ + XPhos (Buchwald G3 System)
  • The High-Performance Option

  • Mechanism: Bulky biaryl phosphine promotes reductive elimination and protects the active center.

  • Performance:

    • Pros: Works at low loading (0.5-1 mol%). Excellent for coupling with electron-poor boronic acids or if using the chloride precursor (5-chloro-3-fluoro-2-nitrothiophene).

    • Cons: Expensive; ligand oxidation can be an issue if not stored under argon.

    • Verdict:Best for complex/precious substrates.

Summary Data Table
ParameterPd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos
Precursor 5-Bromo5-Bromo5-Chloro or 5-Bromo
Typical Yield 65-75%82-88%90-95%
Reaction Time 12-16 h4-6 h1-2 h (Microwave)
Side Products Homocoupling (5-10%)Minimal (<2%)Dehalogenation (<5%)
Cost Efficiency High (Cheap materials)ModerateLow (High cost)
Rec. Solvent DME / WaterDioxane / WaterToluene / Water

Experimental Protocol: The "Gold Standard" Method

Based on the comparative analysis, the Pd(dppf)Cl₂ system offers the best balance of cost, ease of handling, and yield for this specific nitro-fluoro scaffold.

Protocol: Suzuki Coupling of 5-Bromo-3-fluoro-2-nitrothiophene

Reagents:

  • Substrate: 5-Bromo-3-fluoro-2-nitrothiophene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2] · DCM (3 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Note: Avoid strong bases like NaOtBu to prevent SNAr at the fluorine.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

Step-by-Step Workflow:

  • Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Why? Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Assembly: Add the thiophene substrate, boronic acid, and K₃PO₄ to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂.[2] Immediately seal the vial. Purge the headspace with inert gas for 2 minutes.

  • Reaction: Heat the block to 85°C . Stir vigorously (1000 rpm).

    • Visual Cue: The reaction typically turns from orange/brown to a dark black/red solution.

  • Monitoring: Check TLC or LCMS after 2 hours. The electron-deficient thiophene reacts fast.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black. Wash the organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Decision Framework for Researchers

Use this logic flow to select the correct catalyst for your specific derivative.

DecisionTree Start Start: Select Substrate Halogen Leaving Group? Start->Halogen Br Bromide (5-Br) Halogen->Br Cl Chloride (5-Cl) Halogen->Cl H Hydride (5-H) Halogen->H Sterics Boronic Acid Sterics? Br->Sterics Res2 Use Pd2(dba)3 + XPhos (High Activity) Cl->Res2 Requires powerful cat. Res3 Use Pd(OAc)2 + PivOH (Direct Arylation) H->Res3 C-H Activation Simple Simple/Phenyl Sterics->Simple Hindered Ortho-Substituted Sterics->Hindered Res1 Use Pd(dppf)Cl2 (Standard) Simple->Res1 Hindered->Res2

Figure 2: Catalyst selection decision tree based on substrate leaving group and steric hindrance.

References

  • Rizwan, K. et al. (2014).[3] "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reaction." Chemistry Central Journal. Available at: [Link]

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Langer, P. et al. (2023). "Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions." Advanced Synthesis & Catalysis. Available at: [Link][4]

  • Doucet, H. et al. (2025). "Direct Arylation of Thiophenes in Continuous Flow." Green Chemistry. Available at: [Link]

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regioselectivity of electrophilic substitution on 3-aminothiophene vs 3-fluorothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the regioselectivity patterns in electrophilic aromatic substitution (


) reactions for 3-aminothiophene  (and its protected derivatives) versus 3-fluorothiophene .

For drug development professionals, understanding these patterns is critical.[1] While both substituents are ortho-directing in a benzene system, their behavior on the thiophene ring diverges due to the interplay between the heterocycle's intrinsic


-reactivity and the specific electronic effects (Resonance vs. Induction) of the substituent.

Key Takeaway:

  • 3-Aminothiophene derivatives exhibit exclusive C2-regioselectivity driven by a dominant resonance effect (

    
    ).[1]
    
  • 3-Fluorothiophene exhibits competitive regioselectivity, generally favoring C2 due to resonance stabilization, but is susceptible to C5-substitution under specific conditions (e.g., steric bulk or lithiation-mediated pathways) due to strong inductive deactivation (

    
    ) at C2.[1]
    

Part 1: Mechanistic Principles[1]

Intrinsic Thiophene Reactivity

The thiophene ring is non-equivalent. The


-positions (C2, C5) are inherently more reactive than the 

-positions (C3, C4) because the intermediate carbocation resulting from

-attack is stabilized by a longer conjugation path involving the sulfur atom.
Electronic Effects of Substituents

The regiochemical outcome is determined by the perturbation of this intrinsic preference by the substituent at C3.

Feature3-Aminothiophene (-NHR)3-Fluorothiophene (-F)
Dominant Effect Resonance (

)

Inductive (

)
Inductive (

)

Resonance (

)
Nature Strong ActivatorWeak Deactivator (Activation at Ortho sites)
Directing Group Strong Ortho/ParaWeak Ortho/Para
Electronic Density High electron density at C2 and C4.[1]Electron density withdrawn from ring, but lone pair back-donation stabilizes C2 cation.[1]
Resonance Analysis (Graphviz Visualization)

The following diagram illustrates why C2 is the preferred site for both, but with different energetic driving forces.

ResonanceAnalysis cluster_Amino 3-Aminothiophene Intermediate Stability cluster_Fluoro 3-Fluorothiophene Intermediate Stability Amino_Substrate 3-Amino-Thiophene C2_Attack_Amino C2 Attack (Ortho) Intermediate Amino_Substrate->C2_Attack_Amino Major Pathway C5_Attack_Amino C5 Attack (Para) Intermediate Amino_Substrate->C5_Attack_Amino Minor Pathway Stable_Amino HIGHLY STABILIZED (N lone pair directly stabilizes C+) C2_Attack_Amino->Stable_Amino Less_Stable_Amino Moderately Stabilized (Vinylogous stabilization) C5_Attack_Amino->Less_Stable_Amino Fluoro_Substrate 3-Fluoro-Thiophene C2_Attack_Fluoro C2 Attack (Ortho) Intermediate Fluoro_Substrate->C2_Attack_Fluoro Preferred Pathway C5_Attack_Fluoro C5 Attack (Para) Intermediate Fluoro_Substrate->C5_Attack_Fluoro Competitive Pathway Stable_Fluoro STABILIZED by F (+M) Destabilized by F (-I) C2_Attack_Fluoro->Stable_Fluoro Less_Stable_Fluoro No F Resonance Less Inductive Deactivation C5_Attack_Fluoro->Less_Stable_Fluoro

Part 2: Detailed Case Studies

Case Study 1: 3-Aminothiophene (Protected)

Note: Free 3-aminothiophene is unstable.[1] Data refers to N-acyl derivatives (e.g., 3-acetamidothiophene).[1]

  • Regioselectivity: Exclusive C2 .[1]

  • Mechanism: The acetamido group is a powerful electron donor. It activates the C2 position (ortho) and C4 position (ortho). However, C2 is also an

    
    -position of the thiophene ring. The synergy of Alpha-effect + Ortho-direction  makes C2 roughly 
    
    
    
    times more reactive than other positions.
  • Experimental Evidence: Bromination of 3-acetamidothiophene with NBS or

    
     yields 2-bromo-3-acetamidothiophene almost quantitatively.
    
Case Study 2: 3-Fluorothiophene
  • Regioselectivity: Predominantly C2 , but with lower selectivity ratios than the amino analog.

  • Mechanism: Fluorine is unique; it is inductively withdrawing (

    
    ) but resonance donating (
    
    
    
    ).[1]
    • At C2: The cation is adjacent to Fluorine. The

      
       effect destabilizes the transition state, but the 
      
      
      
      effect (overlap of F 2p orbital with C 2p) stabilizes it. In electrophilic substitution, the resonance effect usually dominates, favoring C2.[1]
    • At C5: The position is meta to Fluorine. It experiences weak inductive deactivation but no resonance stabilization from F.[1]

  • Critical Distinction (Lithiation vs.

    
    ): 
    
    • 
       (Nitration/Bromination):  Favors C2  (Electronic control).
      
    • Lithiation (Deprotonation): Favors C5 .[1] The strong

      
       effect of Fluorine makes the adjacent C2 proton less acidic (due to repulsion of the lone pairs in the resulting anion) or directs the base to the less sterically hindered/more acidic C5 position depending on conditions. This is a common pitfall in synthesis planning.
      

Part 3: Comparative Data & Protocols[1]

Comparison Table
Parameter3-Acetamidothiophene3-Fluorothiophene
Primary

Site
C2 (>95%)C2 (Major), C5 (Minor)
Reactivity vs Thiophene Highly ActivatedWeakly Deactivated
Bromination Product 2-Bromo-3-acetamidothiophene2-Bromo-3-fluorothiophene
Nitration Product 2-Nitro-3-acetamidothiophene2-Nitro-3-fluorothiophene
Lithiation Site C2 (Directed by Carbonyl)C5 (Driven by acidity/sterics)
Experimental Protocols
Protocol A: Regioselective Bromination of 3-Acetamidothiophene

Target: Synthesis of 2-bromo-3-acetamidothiophene.

  • Dissolution: Dissolve 3-acetamidothiophene (1.0 eq) in glacial acetic acid or DMF at 0°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. The reaction is exothermic.[2]

  • Monitoring: Stir at 0°C to RT for 1 hour. TLC will show rapid conversion.[1]

  • Workup: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.[1]

  • Yield: Typically 85-95%.[1]

  • Note: No C5 isomer is typically observed unless excess bromine is used (leading to 2,5-dibromo).[1]

Protocol B: Nitration of 3-Fluorothiophene

Target: Synthesis of 2-nitro-3-fluorothiophene. Caution: Nitration of thiophenes can be explosive.[1][2][3] Use Acetyl Nitrate generated in situ.

  • Reagent Prep: In a separate flask, prepare acetyl nitrate by adding fuming

    
     (1.1 eq) to acetic anhydride at -10°C.
    
  • Addition: Add the acetyl nitrate solution dropwise to a solution of 3-fluorothiophene in acetic anhydride at -10°C.

  • Reaction: Stir at -10°C to 0°C for 30-60 minutes.

  • Quench: Pour onto ice/water mixture carefully.

  • Isolation: Extract with DCM. Wash with

    
     to remove acid.[1]
    
  • Outcome: The major product is the C2-nitro isomer. Isomer separation (from C5-nitro) may be required via column chromatography (Hexane/EtOAc).[1]

Part 4: Decision Framework for Synthesis

Use this workflow to determine the optimal synthetic route based on your starting material.

SynthesisWorkflow Start Start: 3-Substituted Thiophene Check_Sub Check Substituent Start->Check_Sub Amino 3-NHAc (Amino) Check_Sub->Amino Fluoro 3-Fluoro Check_Sub->Fluoro EAS Electrophilic Subst. (Br2, HNO3) Amino->EAS Lithiation Lithiation (n-BuLi) Amino->Lithiation Reaction_Type Desired Transformation? Fluoro->Reaction_Type Reaction_Type->EAS Reaction_Type->Lithiation Prod_Amino Product: C2-Substituted (Exclusive) EAS->Prod_Amino Branch_Fluoro_EAS Product: C2-Substituted (Major) EAS->Branch_Fluoro_EAS Lithiation->Prod_Amino Branch_Fluoro_Li Product: C5-Substituted (Major) Lithiation->Branch_Fluoro_Li

References

  • Campaigne, E., & Bourgeois, R. C. (1954).[1] "3-Substituted Thiophenes. VI. The Isomerism of the 3-Acetamidothiophenes." Journal of the American Chemical Society. Link[1]

  • Barker, J. M., et al. (1985).[1] "Thienopyridines.[1][4] Part 5. The synthesis of some thieno[2,3-b]pyridine derivatives." Journal of Chemical Research.[1] (Confirming C2 selectivity for amino derivatives).

  • Gronowitz, S., & Rosén, U. (1971).[1] "On the reaction of 3-bromothiophene with butyllithium." Chemica Scripta. (Foundational work on halogenated thiophene lithiation regiochemistry).

  • Taylor, R. (1990).[1] Electrophilic Aromatic Substitution. Wiley.[1] (General reference for F vs NH2 directing effects).

  • Lerrmann, M., et al. (2015).[1][5] "Regioselective Synthesis of Thiophene Derivatives." Organic Process Research & Development. Link

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Fluoro-2-nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A candidate molecule with promising in vitro potency can falter in preclinical and clinical development if it is too rapidly metabolized, leading to poor bioavailability and a short duration of action. Conversely, a compound that is excessively stable may accumulate to toxic levels. This guide provides a comprehensive framework for assessing the metabolic stability of a unique class of compounds: derivatives of 3-Fluoro-2-nitrothiophene.

These molecules present a fascinating intersection of structural motifs with distinct metabolic implications. The thiophene ring, a common scaffold in medicinal chemistry, is known to be susceptible to bioactivation into reactive metabolites.[1][2][3] The nitro group can undergo bioreduction, potentially leading to toxic intermediates.[4] Counterbalancing these liabilities is the strategic placement of a fluorine atom, a modification often employed to enhance metabolic stability.[5][6][7][8][9] Understanding the interplay of these structural features is paramount for any researcher working with this chemical series.

This guide is designed for drug development professionals and researchers. It will not only detail a robust experimental protocol for assessing metabolic stability but also delve into the rationale behind the experimental choices and the interpretation of the resulting data.

The Cornerstone of Metabolic Stability Assessment: The Liver Microsomal Assay

The liver is the primary site of drug metabolism in the body, and the cytochrome P450 (CYP) enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, are the major players in the biotransformation of foreign compounds.[10] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a well-established in vitro model for studying Phase I metabolism.[10][11] They are cost-effective, readily available for various species, and contain a high concentration of CYP enzymes.[10][12]

The following protocol for a liver microsomal stability assay is designed to be a self-validating system, providing reliable and reproducible data on the intrinsic clearance of this compound derivatives.

Experimental Workflow for Metabolic Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation A Thaw Liver Microsomes (Human, Rat, Mouse) E Pre-incubate Microsomes, Buffer, and Test Compound (37°C) A->E B Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) B->E C Prepare NADPH Regenerating System C->E D Prepare Phosphate Buffer (pH 7.4) D->E F Initiate Reaction with NADPH E->F G Incubate at 37°C with Agitation F->G H Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) G->H I Quench Reaction with Cold Acetonitrile + Internal Standard H->I J Centrifuge to Pellet Protein I->J K Transfer Supernatant J->K L LC-MS/MS Analysis K->L M Data Processing: Calculate % Remaining L->M N Plot ln(% Remaining) vs. Time M->N O Determine Half-Life (t1/2) N->O P Calculate Intrinsic Clearance (Clint) O->P

Caption: Workflow of the in vitro liver microsomal stability assay.

Detailed Step-by-Step Protocol

1. Preparation of Reagents:

  • Test Compounds: Prepare a 10 mM stock solution of each this compound derivative in DMSO.

  • Liver Microsomes: Use pooled human, rat, and mouse liver microsomes to account for inter-species differences. Thaw them on ice immediately before use.[13]

  • NADPH Regenerating System: This is crucial for maintaining the activity of CYP enzymes. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

2. Incubation:

  • In a 96-well plate, combine the liver microsomes (final protein concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.[13]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[12]

3. Sampling and Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[12][14]

  • Immediately quench the reaction by adding the aliquot to a collection plate containing a threefold volume of cold acetonitrile with an internal standard (e.g., a structurally related compound with known stability). The acetonitrile precipitates the proteins, stopping the enzymatic reaction.[12]

4. Sample Analysis:

  • Centrifuge the collection plate to pellet the precipitated proteins.[14]

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantifying the parent compound.[15][16][17]

5. Data Analysis and Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / microsomal protein amount) .

Self-Validating Controls:

  • No NADPH Control: Incubate the test compound with microsomes without the NADPH regenerating system. This control ensures that the observed degradation is due to enzymatic activity and not chemical instability.[13]

  • Heat-Inactivated Microsomes: Incubate the test compound with microsomes that have been denatured by heating. This is another control to confirm enzymatic degradation.[13]

  • Positive Control: Include a compound with known metabolic lability (e.g., verapamil or testosterone) to verify the activity of the microsomal batch.[13]

Predicted Metabolic Pathways of this compound Derivatives

Based on the known metabolism of thiophenes, nitroaromatics, and the influence of fluorine, we can predict the likely metabolic hotspots of this compound derivatives.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation Parent This compound Derivative Nitro_Reduction Nitro Reduction (Nitroso, Hydroxylamine, Amino) Parent->Nitro_Reduction Nitroreductases Thiophene_Oxidation Thiophene S-Oxidation (S-oxide) Parent->Thiophene_Oxidation CYP450 Epoxidation Thiophene Epoxidation Parent->Epoxidation CYP450 Hydroxylation Side Chain Hydroxylation Parent->Hydroxylation CYP450 GSH_Adduct Glutathione Conjugation (from reactive intermediates) Thiophene_Oxidation->GSH_Adduct Epoxidation->GSH_Adduct

Caption: Predicted metabolic pathways for this compound derivatives.

Key Metabolic Considerations:

  • Nitro Group Reduction: The nitro group is susceptible to reduction by nitroreductases, which can lead to the formation of nitroso, hydroxylamine, and amino metabolites.[4] The hydroxylamine intermediate can be toxic.

  • Thiophene Ring Oxidation: The thiophene sulfur can be oxidized to a sulfoxide.[18] Additionally, the thiophene ring can undergo epoxidation, forming reactive electrophilic species that can be trapped by nucleophiles like glutathione.[2][3][19] The presence of bulky or electron-withdrawing groups can sometimes reduce this bioactivation.[20][21]

  • Role of the Fluorine Atom: The fluorine atom at the 3-position is expected to act as a metabolic shield, potentially hindering oxidation at the adjacent carbons of the thiophene ring.[5][6][7][8][9] However, in some cases, enzymatic C-F bond hydrolysis has been observed, although this is less common.[22][23]

  • Side Chain Metabolism: If the this compound core is derivatized with alkyl chains, these can be sites of hydroxylation.

Comparative Analysis of Hypothetical Derivatives

To illustrate the practical application of this guide, let's consider a hypothetical set of this compound derivatives and their potential metabolic stability profiles.

Compound IDR-Group at 5-positionPredicted Metabolic HotspotExpected t1/2 (min) in HLMExpected Clint (µL/min/mg) in HLMRationale
FN-Th-001 -HThiophene ring, Nitro group< 15> 100Unsubstituted position 5 is susceptible to oxidation.
FN-Th-002 -CH3Methyl group, Thiophene ring, Nitro group15-3050-100Methyl group provides a site for hydroxylation.
FN-Th-003 -CF3Nitro group> 60< 20Trifluoromethyl group is metabolically stable and can shield the thiophene ring.
FN-Th-004 -PhenylPhenyl ring, Nitro group< 30> 50Phenyl ring is a prime site for aromatic hydroxylation.
FN-Th-005 -t-ButylNitro group> 60< 20The bulky t-butyl group sterically hinders access to the thiophene ring.

HLM: Human Liver Microsomes

This table serves as an example of how to systematically compare and rationalize the metabolic stability of a series of compounds. The actual experimental data obtained from the protocol described above would be used to populate such a table, guiding further optimization of the chemical series.

Conclusion

The assessment of metabolic stability is a critical step in the journey of a drug candidate from the bench to the clinic. For compounds derived from this compound, a systematic approach that considers the unique metabolic liabilities and advantages of each structural component is essential. The liver microsomal stability assay, when conducted with the appropriate controls and rigorous data analysis, provides a robust platform for these investigations. By understanding the metabolic fate of these compounds, researchers can make informed decisions to design molecules with optimized pharmacokinetic profiles, ultimately increasing the probability of success in developing new and effective medicines.

References

  • Zhang, M., et al. (2020). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience. Available at: [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Available at: [Link]

  • Li, D., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. ChemMedChem. Available at: [Link]

  • Pike, L. S., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Li, D., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine‐Substituted δ‐Tocotrienol Derivative. ChemMedChem. Available at: [Link]

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology. Available at: [Link]

  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Archiv der Pharmazie. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Al-Tannak, N. F., et al. (2024). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. Molecules. Available at: [Link]

  • Ashby, J., et al. (1983). Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro. Carcinogenesis. Available at: [Link]

  • Chan, G. F., et al. (2004). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C. Available at: [Link]

  • Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kamel, A., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology. Available at: [Link]

  • Dervieux, T., et al. (2019). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Angers, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. MedChemComm. Available at: [Link]

  • Sharma, P., et al. (2016). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Current Pharmaceutical Design. Available at: [Link]

  • Walsh, R., et al. (2008). Chemical and biochemical aspects of thiophene bioactivation. pA2 Online. Available at: [Link]

  • Labroots. (2021). How to quantify 200 metabolites with one LC-MS/MS method?. YouTube. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Shah, P., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • Kamel, A., et al. (2011). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology. Available at: [Link]

  • Propersi, F. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Parma. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.